U-74389G
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
111668-89-4 |
|---|---|
Molecular Formula |
C38H54N6O5S |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one;methanesulfonic acid |
InChI |
InChI=1S/C37H50N6O2.CH4O3S/c1-36-13-11-27(44)23-26(36)7-8-28-29-9-10-31(37(29,2)14-12-30(28)36)32(45)25-40-19-21-42(22-20-40)34-24-33(41-15-3-4-16-41)38-35(39-34)43-17-5-6-18-43;1-5(2,3)4/h11-13,23-24,28-29,31H,3-10,14-22,25H2,1-2H3;1H3,(H,2,3,4)/t28-,29-,31+,36-,37-;/m0./s1 |
InChI Key |
QZGBZPCDCMUFCW-FRVIMOPGSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@@H]2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=C[C@@]83C.CS(=O)(=O)O |
Canonical SMILES |
CC12CC=C3C(C1CCC2C(=O)CN4CCN(CC4)C5=NC(=NC(=C5)N6CCCC6)N7CCCC7)CCC8=CC(=O)C=CC83C.CS(=O)(=O)O |
Synonyms |
21-(4-(2,6-di-1-pyrrolidinyl-4- pyrimidinyl)-1-piperazinyl)-pregna-1,4,9(11)-triene-3,20-dione monomethanesulfonate desmethyl tirilazad Pregna-1,4,9(11)-triene-3,20-dione, 21-(4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)-, monomethanesulfonate trilazad mesylate U 74389 U 74389F U 74389G U-74389 U-74389F U-74389G U74389F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Neuroprotective Core of U-74389G: A Technical Guide to its Mechanism of Action
For Immediate Release
[CITY, State] – U-74389G, a 21-aminosteroid of the lazaroid class of compounds, has demonstrated significant promise in preclinical models of central nervous system injury, particularly in conditions of ischemia-reperfusion and traumatic brain injury. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. The core of its therapeutic potential lies in its potent inhibition of lipid peroxidation, robust antioxidant properties, and its ability to mitigate the downstream cellular consequences of oxidative stress.
Core Mechanism: Inhibition of Lipid Peroxidation
This compound's primary mechanism of action is the potent inhibition of lipid peroxidation, a destructive chain reaction that damages cell membranes and leads to cellular demise.[1][2][3][4] This process is particularly detrimental in neuronal tissues, which are rich in polyunsaturated fatty acids susceptible to oxidative attack. This compound effectively breaks the cycle of lipid peroxidation by scavenging lipid peroxyl radicals.
A key aspect of its function is the inhibition of iron-dependent lipid peroxidation.[2][4][5] While not a classical iron chelator in the same vein as agents like deferoxamine, this compound's ability to interfere with iron-catalyzed oxidative reactions is crucial to its neuroprotective effects. Iron, when released from proteins during cellular injury, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals that initiate lipid peroxidation. By disrupting this process, this compound preserves the integrity of cellular and mitochondrial membranes.
Quantitative Effects on Lipid Peroxidation Markers
| Parameter | Experimental Model | Treatment Protocol | Result | Reference |
| Malondialdehyde (MDA) | Focal cerebral ischemia/reperfusion in rats | This compound administered before ischemia or before reperfusion | Reduced MDA concentrations compared to control. | [3] |
| Thiobarbituric acid-reactive substances (TBARS) | LDL peroxidation induced by oxygen free radicals | Concentration-dependent | Reduced formation of TBARS. | [1] |
| Conjugated dienes | LDL peroxidation induced by oxygen free radicals | Concentration-dependent | Reduced formation of conjugated dienes. | [1] |
Antioxidant and Cellular Protection
Beyond its direct effects on lipid peroxidation, this compound exhibits a broader spectrum of antioxidant activities. It helps to preserve the endogenous antioxidant defense systems and mitigates the downstream consequences of oxidative stress, including apoptosis and inflammation.
Preservation of Endogenous Antioxidants
Studies have shown that this compound treatment helps to maintain the levels and activities of crucial endogenous antioxidant enzymes.
| Enzyme/Molecule | Experimental Model | Treatment Protocol | Result | Reference |
| Superoxide Dismutase (SOD) | Focal cerebral ischemia/reperfusion in rats | This compound administered before ischemia or before reperfusion | Partially restored SOD activities compared to control. | [3] |
| Glutathione (GSH) | Focal cerebral ischemia/reperfusion in rats | This compound administered before ischemia or before reperfusion | Partially restored GSH concentrations compared to control. | [3] |
| α-tocopherol | LDL peroxidation induced by oxygen free radicals | 20 µM this compound | Reduced α-tocopherol disappearance by about 47%. | [1] |
Anti-Apoptotic and Anti-inflammatory Effects
This compound has been demonstrated to reduce programmed cell death (apoptosis) in ischemic brain tissue.[3] This is likely a consequence of preserving mitochondrial integrity and reducing the activation of apoptotic signaling cascades that are triggered by oxidative stress. Furthermore, this compound has shown anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS), which contributes to oxidative damage and vascular failure in septic shock models.
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia and Reperfusion in Rats
-
Animal Model: Male Sprague-Dawley rats (280-310 g).
-
Ischemia Induction: Right focal cerebral ischemia was induced by the suture method.
-
Treatment Groups:
-
Sham-operative group.
-
Control group (ischemia/reperfusion).
-
This compound administration before ischemia.
-
This compound administration before reperfusion.
-
Vehicle control.
-
-
Outcome Measures: Concentrations of MDA, and activities of SOD and GSH were measured in the cortex and striatum. Apoptosis was detected using TUNEL staining.[3]
In Vitro Model of LDL Peroxidation
-
System: Low-density lipoprotein (LDL) peroxidation initiated in a metal- and cell-free system by oxygen free radicals (.OH and O2-.) generated by water gamma-radiolysis.
-
Treatment: this compound was added in a concentration-dependent manner.
-
Outcome Measures:
-
Resistance of LDL to oxidation (lag phase).
-
Formation of conjugated dienes and TBARS.
-
Disappearance of α-tocopherol.
-
Chemotactic activity of oxidized LDL towards monocytes.
-
Cholesterol accumulation in macrophages.[1]
-
Signaling Pathways and Experimental Workflow
Caption: Core mechanism of this compound action.
Caption: Generalized experimental workflow for in vivo studies.
Conclusion
This compound is a potent antioxidant and inhibitor of lipid peroxidation with a well-documented protective effect in various models of oxidative stress-induced tissue injury. Its mechanism of action is centered on the direct scavenging of free radicals, the inhibition of iron-catalyzed lipid peroxidation, and the preservation of cellular integrity. These properties lead to a reduction in apoptosis and inflammation, ultimately resulting in improved functional outcomes in preclinical studies. This comprehensive understanding of its mechanism of action is vital for its continued investigation and potential clinical development.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antiox.org [antiox.org]
- 3. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute effect of the antioxidant drug “this compound” on mean platelet volume levels during hypoxia reoxygenation injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
U-74389G: An In-depth Technical Guide to a Potent Lipid Peroxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation, demonstrating significant cytoprotective effects in a variety of preclinical models of oxidative stress-induced injury. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its evaluation, and illustrating its proposed signaling pathways and experimental workflows. This compound's ability to scavenge free radicals and stabilize cell membranes makes it a compelling candidate for therapeutic development in conditions characterized by excessive lipid peroxidation, such as ischemic-reperfusion injury and traumatic brain injury.
Mechanism of Action
This compound exerts its inhibitory effects on lipid peroxidation through a dual mechanism:
-
Free Radical Scavenging: this compound is a potent antioxidant that directly scavenges lipid peroxyl radicals. This action breaks the chain reaction of lipid peroxidation, preventing further damage to cellular membranes.
-
Membrane Stabilization: As a lipophilic molecule, this compound intercalates into the lipid bilayer of cell membranes. This incorporation leads to a more ordered and stable membrane structure, which is less susceptible to oxidative attack by free radicals.
By preventing both iron-dependent and arachidonic acid-induced lipid peroxidation, this compound protects the integrity of cellular and mitochondrial membranes, thereby mitigating downstream pathological events such as mitochondrial dysfunction and apoptosis.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been quantified in numerous studies. The following tables summarize key findings in both in vitro and in vivo models.
Table 1: In Vitro Inhibition of Lipid Peroxidation by this compound
| Assay System | Parameter Measured | Concentration of this compound | Observed Effect | Citation |
| LDL Oxidation (induced by γ-radiolysis) | α-tocopherol disappearance | 20 µM | Reduced by approximately 47% | [1] |
| LDL Oxidation (induced by γ-radiolysis) | Formation of Conjugated Dienes | Concentration-dependent | Reduced | [1] |
| LDL Oxidation (induced by γ-radiolysis) | Formation of TBARS | Concentration-dependent | Reduced | [1] |
| Rat Type II Pneumocytes (hyperoxia-induced) | TBARS Production | 30 µM | Prevented a 2-fold increase | [2] |
Table 2: In Vivo Protective Effects of this compound
| Animal Model | Injury Model | This compound Dosage | Parameter Measured | Observed Effect | Citation |
| Rat | Ischemia-Reperfusion | 10 mg/kg (IV) | Blood Creatinine Levels | Significantly decreased by 21.02 ± 5.06% | [3] |
| Rat | Hypoxia-Reoxygenation | Not specified | Red Blood Cell Distribution Width (RDW) | Significantly decreased by 4.96% ± 2.27% | [4] |
| Rat | Focal Cerebral Ischemia and Reperfusion | Not specified | Number of Apoptotic Cells | Significantly reduced (P < 0.01 with pre-ischemia administration) | [5] |
| Rat | Traumatic Brain Injury | 1 mg/kg (IV) + 3 mg/kg (IP) | Mitochondrial Respiratory Control Ratio (RCR) | Significantly improved | [1] |
| Rat | Traumatic Brain Injury | 1 mg/kg (IV) + 3 mg/kg (IP) | Mitochondrial 4-HNE Levels | Reduced | [1] |
| Rat | Endotoxemia | 3 mg/kg pre-LPS, 1.5 mg/kg post-LPS | Serum TNF-α Levels (at 120 min) | Reduced from 4041±871 pg/mL to 1627±474 pg/mL | [6] |
| Rabbit | Scald Injury | 5 mg/kg (IV) | Hypoxic Pulmonary Vasoconstriction (HPV) | Restored to baseline values | [7] |
Signaling Pathways Modulated by this compound
By inhibiting lipid peroxidation and reducing oxidative stress, this compound is positioned to modulate several critical signaling pathways involved in inflammation and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Ischemia-Reperfusion Model in Rats
This protocol is adapted from a study investigating the effect of this compound on creatinine levels during ischemia-reperfusion injury[3].
In Vivo Traumatic Brain Injury Model in Rats
This protocol is based on a study evaluating the effect of this compound on mitochondrial function following traumatic brain injury[1].
References
- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of the lazaroid this compound against hyperoxia in rat type II pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor necrosis factor-alpha release in rat experimental endotoxemia by treatment with the 21-aminosteroid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of this compound, a 21-aminosteroid, on pulmonary vascular resistance after a scald - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Neuroprotection: A Technical History of 21-Aminosteroids
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of neuroprotective agent development, the 21-aminosteroids, often referred to as "lazaroids," represent a significant chapter. Born from the quest to divorce the potent anti-inflammatory and membrane-stabilizing effects of glucocorticoids from their hormonal activities, this novel class of compounds offered a promising new strategy against the ravages of oxidative stress in acute central nervous system (CNS) injuries. This technical guide delves into the discovery, history, and core scientific principles underlying the 21-aminosteroids, providing researchers and drug development professionals with a comprehensive overview of their journey from concept to clinical evaluation.
The story of 21-aminosteroids began in the 1980s at The Upjohn Company, where researchers sought to develop neuroprotective drugs to mitigate the secondary damage following traumatic brain injuries and strokes.[1] Their approach diverted from the prevailing focus on glutamate receptor antagonists, instead targeting the detrimental cascade of reactive oxygen species and subsequent lipid peroxidation, a key culprit in cell membrane damage in the injured brain.[1] This innovative strategy led to the discovery of a series of 21-aminosteroid compounds that demonstrated remarkable efficacy in preclinical models of CNS injury, earning them the moniker "lazaroids" for their apparent ability to rescue damaged neural tissue.[1]
The Dawn of a Novel Neuroprotectant: Discovery and Early Development
The impetus for the development of 21-aminosteroids stemmed from the observation that high doses of the glucocorticoid methylprednisolone could reduce neurological damage after CNS injury.[2] This effect was found to be independent of its glucocorticoid receptor actions, suggesting that its membrane-stabilizing properties were key.[2] This realization spurred the synthesis of steroid analogues, the 21-aminosteroids, which were specifically designed to inhibit lipid peroxidation without the associated hormonal side effects.[2]
Early research focused on modifying the steroid nucleus to eliminate glucocorticoid and mineralocorticoid activity while enhancing antioxidant properties. An early analogue, U-72099E, which lacked the 11-β-hydroxy group responsible for glucocorticoid activity, showed weak inhibition of lipid peroxidation.[2] A significant breakthrough came with the synthesis of a novel class of 21-aminosteroids that were potent inhibitors of iron-dependent lipid peroxidation.[3] The most promising of these was tirilazad mesylate (U-74006F), which was selected for extensive clinical development as a parenteral neuroprotective agent.[2][4]
Mechanism of Action: Quenching the Fires of Oxidative Stress
The primary mechanism of action of 21-aminosteroids is the inhibition of iron-dependent lipid peroxidation within cell membranes.[5] This process is mediated through several key actions:
-
Free Radical Scavenging: 21-aminosteroids can scavenge lipid peroxyl and hydroxyl radicals, thereby interrupting the chain reaction of lipid peroxidation.[5][6] However, their reactivity towards these radicals is considerably lower than that of alpha-tocopherol (Vitamin E).[6][7]
-
Membrane Stabilization: These lipophilic compounds readily incorporate into the lipid bilayer of cell membranes.[2] The positively charged piperazine nitrogen of tirilazad interacts with the negatively charged phosphate head groups of membrane phospholipids, compressing them and making the membrane less susceptible to oxidative attack.[2]
-
Interaction with Iron: Some 21-aminosteroids, such as U-74500A, can directly interact with iron, a key catalyst in the formation of highly reactive hydroxyl radicals. U-74500A has been shown to be an efficient iron reductant and potential chelator, forming a redox-inactive complex with iron and inhibiting its ability to participate in oxidation reactions.[8] In contrast, U-74006F has little direct effect on iron redox chemistry.[8]
The cytoprotective action of lazaroids is linked to their ability to block the formation of reactive oxygen species (ROS) and prevent the destruction of crucial cellular components in lipophilic compartments.[9]
Signaling Pathway of Lipid Peroxidation Inhibition by 21-Aminosteroids
Caption: Mechanism of 21-aminosteroid action in inhibiting lipid peroxidation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and properties of prominent 21-aminosteroids.
Table 1: In Vitro Inhibition of Lipid Peroxidation
| Compound | Assay System | IC50 (µM) | Reference |
| Tirilazad (U-74006F) | Iron-dependent, rat brain homogenates | ~3 | [3] |
| U-74500A | Iron-dependent, rat brain homogenates | Potent inhibitor | [6] |
| U-74500A | Monocyte-mediated LDL oxidation | Reduction at 10 µM | [10] |
| U-74500A | Copper-induced LDL oxidation | Reduction at 10 µM | [10] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Tirilazad (U-74006F) | Mouse head injury | 168.6% improvement in 1h post-injury neurological status. 78.6% 1-week survival vs 27.3% for vehicle. | [3] |
| Tirilazad (U-74006F) | Gerbil cerebral ischemia | 80% survival at 48h vs 34.8% for vehicle. Significant neuronal preservation. | [11] |
| Tirilazad (U-74006F) | Rabbit thromboembolic stroke | Infarct size reduced to 14.8% vs 36.0% for vehicle. | [12] |
| Tirilazad (U-74006F) | Rat inflammatory bowel disease | Significant reduction in myeloperoxidase activity and tissue edema. | [13] |
Table 3: Overview of Key Clinical Trials of Tirilazad Mesylate
| Indication | Key Outcome | Result | Reference |
| Aneurysmal Subarachnoid Hemorrhage (North America) | Mortality, Glasgow Outcome Scale | No significant improvement in overall outcome. | [14] |
| Aneurysmal Subarachnoid Hemorrhage (Europe, Australia, NZ) | Mortality, good recovery | Reduced mortality and increased good recovery at 6 mg/kg/day. | [14] |
| Acute Ischemic Stroke (RANTTAS) | Functional outcome at 3 months | Did not improve functional outcome. | [15] |
| Head Injury | Glasgow Outcome Scale, mortality | No significant difference in good recovery or death. | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of 21-aminosteroids.
In Vitro Lipid Peroxidation Assay
Objective: To determine the inhibitory potency of 21-aminosteroids on iron-dependent lipid peroxidation.
Methodology (based on Jacobsen et al., 1990):
-
Tissue Preparation: Rat brains are homogenized in a suitable buffer (e.g., TRIS-HCl).
-
Incubation: The brain homogenate is incubated with the test compound (21-aminosteroid) at various concentrations.
-
Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of an iron source (e.g., ferrous sulfate) and an oxidizing agent (e.g., ascorbic acid).
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS), which are byproducts of lipid peroxidation. This is typically done spectrophotometrically.
-
Data Analysis: The concentration of the test compound that inhibits lipid peroxidation by 50% (IC50) is calculated.
Experimental Workflow for In Vitro Lipid Peroxidation Assay
Caption: A typical workflow for an in vitro lipid peroxidation assay.
Animal Models of CNS Injury
Objective: To evaluate the neuroprotective effects of 21-aminosteroids in a model of traumatic brain injury.
Methodology (based on Jacobsen et al., 1990):
-
Animal Subjects: Male mice are used.
-
Induction of Injury: A severe concussive head injury is induced using a standardized method (e.g., a weight-drop device).
-
Drug Administration: The test compound (21-aminosteroid) or vehicle is administered intravenously at a specific time point relative to the injury (e.g., immediately after).
-
Neurological Assessment: Neurological function is assessed at various time points post-injury using a standardized scoring system (e.g., grip test).
-
Survival Monitoring: Survival rates are monitored over a defined period (e.g., one week).
-
Statistical Analysis: Neurological scores and survival rates are compared between the treatment and vehicle groups.
Objective: To assess the efficacy of 21-aminosteroids in a model of stroke.
Methodology (based on Hall et al., 1988):
-
Animal Subjects: Male Mongolian gerbils are used.
-
Induction of Ischemia: Unilateral carotid artery occlusion is performed for a defined duration (e.g., 3 hours) to induce cerebral ischemia.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal injection, before and after the ischemic period.
-
Survival and Neurological Assessment: Survival is monitored, and neurological deficits are assessed.
-
Histopathological Analysis: After a set survival period, the brains are harvested, sectioned, and stained to quantify neuronal necrosis in specific brain regions (e.g., hippocampal CA1 subfield).
-
Data Comparison: Neuronal densities in the ischemic hemisphere are compared with the contralateral non-ischemic hemisphere and between treatment and vehicle groups.
The Clinical Journey of Tirilazad: Promise and Pitfalls
Tirilazad mesylate entered extensive clinical trials for a range of acute neurological conditions, including traumatic brain injury, ischemic stroke, and aneurysmal subarachnoid hemorrhage.[1] Despite the promising preclinical data, the clinical results were largely disappointing.
In acute ischemic stroke, the RANTTAS trial found that tirilazad did not improve functional outcome at 3 months.[15] A subsequent meta-analysis of six trials in acute ischemic stroke suggested that tirilazad might even increase death and disability.[5] Similarly, a large multicenter trial in patients with head injuries showed no significant difference in good recovery or mortality between the tirilazad and placebo groups.[16]
The results in aneurysmal subarachnoid hemorrhage were more complex. A North American trial showed no overall benefit,[14] while a European, Australian, and New Zealand study suggested that a higher dose of tirilazad reduced mortality and improved outcomes.[14] Interestingly, some subgroup analyses suggested potential benefits in males with severe head injury and traumatic subarachnoid hemorrhage.[16]
The reasons for the discrepancy between preclinical and clinical results are likely multifactorial, potentially including issues with drug delivery to the target tissue, the complexity of human CNS injury pathophysiology, and differences in drug metabolism between species and sexes. For instance, the clearance of tirilazad is significantly increased by co-administration of phenytoin, an anticonvulsant often used in neurocritical care.
Conclusion and Future Perspectives
The 21-aminosteroids represent a pioneering effort in the development of targeted neuroprotective therapies. Their discovery was a landmark in understanding the role of lipid peroxidation in secondary injury cascades. While the clinical outcomes for tirilazad were not as successful as hoped, the research into these compounds has provided invaluable insights into the challenges of translating preclinical findings to clinical practice.
The story of the 21-aminosteroids underscores the importance of considering factors such as drug metabolism, patient heterogeneity, and the complexity of the targeted disease state in drug development. Although tirilazad is not currently in widespread clinical use, the fundamental principles of inhibiting oxidative stress and membrane peroxidation remain a valid and actively pursued strategy in the ongoing quest for effective treatments for acute CNS injuries. The legacy of the lazaroids continues to inform the design and development of the next generation of neuroprotective agents.
References
- 1. upjohn.net [upjohn.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Novel 21-aminosteroids that inhibit iron-dependent lipid peroxidation and protect against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ahajournals.org [ahajournals.org]
- 6. The 21-aminosteroid inhibitors of lipid peroxidation: reactions with lipid peroxyl and phenoxy radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Action of 21-aminosteroid U74006F as an antioxidant against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of in vitro lipid peroxidation by 21-aminosteroids. Evidence for differential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of cytoprotective action of lazaroids I: Inhibition of reactive oxygen species formation and lethal cell injury during periods of energy depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 21-aminosteroid inhibits oxidation of human low density lipoprotein by human monocytes and copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 21-Aminosteroid lipid peroxidation inhibitor U74006F protects against cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of the 21-aminosteroid U74006F in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 21-aminosteroid tirilazad mesylate can ameliorate inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized, double-blind, vehicle-controlled trial of tirilazad mesylate in patients with aneurysmal subarachnoid hemorrhage: a cooperative study in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. A multicenter trial on the efficacy of using tirilazad mesylate in cases of head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G: A Technical Guide to its In Vitro Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antioxidant activity of U-74389G, a 21-aminosteroid compound also known as a "lazaroid." The primary focus of this document is on its well-established role as a potent inhibitor of lipid peroxidation. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action.
Core Antioxidant Activity: Inhibition of Lipid Peroxidation
This compound is recognized for its significant capabilities in preventing lipid peroxidation, a key process in cellular injury initiated by oxidative stress. Its mechanism of action is primarily attributed to the inhibition of iron-dependent lipid peroxidation and the scavenging of oxygen free radicals.[1][2] This protective effect has been particularly noted in the context of low-density lipoprotein (LDL) oxidation, a critical event in the pathogenesis of atherosclerosis.[1]
Quantitative Analysis of Antioxidant Effects on LDL Peroxidation
A key in vitro study demonstrated the concentration-dependent efficacy of this compound in protecting LDL from oxidation induced by hydroxyl (.OH) and superoxide (O2-) radicals. The findings from this research are summarized below.
| Parameter Measured | Effect of this compound | Quantitative Finding | Concentration |
| Resistance to Oxidation | Increased lag phase | Data not specified | Concentration-dependent |
| Conjugated Diene Formation | Reduced | Data not specified | Concentration-dependent |
| Thiobarbituric Acid-Reactive Substances (TBARS) Formation | Reduced | Data not specified | Concentration-dependent |
| α-Tocopherol Disappearance | Reduced | ~47% reduction | 20 µM |
Table 1: Summary of the in vitro antioxidant effects of this compound on LDL peroxidation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments relevant to assessing the in vitro antioxidant activity of this compound.
LDL Peroxidation Inhibition Assay
This protocol outlines the methodology used to assess the inhibitory effect of this compound on LDL peroxidation initiated by oxygen-free radicals.
Objective: To measure the ability of this compound to inhibit the oxidation of low-density lipoproteins in a cell-free system.
Materials:
-
Human LDL, isolated and purified
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
A system for generating hydroxyl and superoxide free radicals (e.g., water γ-radiolysis)
-
Spectrophotometer
-
Reagents for TBARS assay
-
HPLC system for α-tocopherol analysis
Procedure:
-
LDL Preparation: Isolate LDL from fresh human plasma by ultracentrifugation. Dialyze the isolated LDL against PBS to remove any contaminants.
-
Incubation: Incubate the purified LDL with varying concentrations of this compound.
-
Initiation of Oxidation: Expose the LDL-U-74389G mixture to a source of .OH and O2- free radicals.
-
Measurement of Conjugated Dienes: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over time. The lag phase, which represents the resistance to oxidation, is determined from the kinetics of conjugated diene formation.
-
TBARS Assay: At the end of the incubation period, measure the formation of thiobarbituric acid-reactive substances (TBARS) as an indicator of lipid peroxidation.
-
α-Tocopherol Analysis: Quantify the remaining α-tocopherol in the LDL sample using HPLC to determine the extent of its consumption during oxidation.
Thiobarbituric Acid-Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary product of lipid oxidation.
Objective: To quantify the extent of lipid peroxidation by measuring MDA-TBA adducts.
Materials:
-
Oxidized lipid sample
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard (1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Mix the sample containing oxidized lipids with an acidic reagent, such as TCA, to precipitate proteins and acidify the sample.
-
Reaction with TBA: Add the TBA solution to the sample and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). During this incubation, MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.
-
Cooling and Centrifugation: Cool the samples on ice to stop the reaction, and then centrifuge to pellet any precipitate.
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Determine the concentration of TBARS in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.
Visualizing the Mechanism of Action
The antioxidant activity of this compound is centered on its ability to interrupt the process of lipid peroxidation. The following diagrams illustrate the proposed mechanism and the experimental workflow for its evaluation.
Caption: Mechanism of Lipid Peroxidation Inhibition by this compound.
Caption: Experimental Workflow for LDL Peroxidation Assay.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Methylated Tirilazad: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylated tirilazad, a modified version of the 21-aminosteroid (lazaroid) tirilazad, has emerged as a compound of interest for its potential therapeutic effects, extending beyond the initial neuroprotective applications of its parent compound. This technical guide provides an in-depth overview of the pharmacodynamics of methylated tirilazad and its parent compound, tirilazad mesylate, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Pharmacodynamic Properties
The primary mechanism of action of tirilazad and its derivatives lies in the potent inhibition of lipid peroxidation and the scavenging of free radicals.[1] These compounds integrate into cellular membranes, where they exert a stabilizing effect and protect against oxidative damage, a key pathological process in various diseases.[2]
Methylated Tirilazad (PTP-102)
Recent research has highlighted the anti-inflammatory and immunomodulatory properties of methylated tirilazad (PTP-102).[3] A key study in an equine model of laminitis demonstrated its efficacy in mitigating inflammation and tissue damage.
Anti-Inflammatory Effects:
Methylated tirilazad has been shown to significantly reduce the levels of matrix metalloproteinases (MMPs), enzymes that are upregulated during inflammation and contribute to tissue degradation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on methylated tirilazad and tirilazad mesylate.
Table 1: Effects of Methylated Tirilazad (PTP-102) on Serum Matrix Metalloproteinase (MMP) Concentrations in an Equine Laminitis Model
| Treatment Group | MMP-1 Concentration (change from laminitis group) | MMP-2 Concentration (change from laminitis group) | MMP-9 Concentration (change from laminitis group) |
| Prophylactic | ↓ (p = 0.0152) | No significant change (p = 0.2115) | ↓ (p = 0.0365) |
| Therapeutic | ↓ (p = 0.0047) | ↓ (p = 0.0182) | ↓ (p = 0.0127) |
Table 2: Neuroprotective Effects of Tirilazad Mesylate in In Vitro and In Vivo Models
| Model | Endpoint | Treatment | Result |
| Cultured Rat Embryonic Dopamine Neurons[4] | Number of Tyrosine Hydroxylase-Positive Neurons | 0.3 µM Tirilazad Mesylate | 140% increase compared to control |
| Rat Model of Transient Focal Cerebral Ischemia[5] | Cortical Infarct Volume | 10 mg/kg Tirilazad Mesylate | 23% reduction (p < 0.05) |
| Rat Model of Transient Focal Cerebral Ischemia (with Magnesium)[6] | Total Infarct Volume | Tirilazad Mesylate + MgCl2 | 59% reduction (p < 0.05) |
| Gerbil Model of Cerebral Ischemia[7] | Cortical Extracellular Calcium Recovery (2h post-ischemia) | 10 mg/kg Tirilazad Mesylate | 0.56 mM (vs. 0.22 mM in vehicle) (p < 0.01) |
Experimental Protocols
Induction of Laminitis in an Equine Model (for Methylated Tirilazad studies)[1]
This protocol describes the induction of laminitis in horses using oligofructose to study the effects of methylated tirilazad.
-
Animal Model: Adult horses.
-
Induction Agent: Oligofructose administered at a dose of 10 g/kg body weight, dissolved in 10 L of warm water.
-
Administration: The oligofructose solution is administered via a nasogastric tube.
-
Monitoring: Clinical signs of laminitis, including lameness (graded using the Obel scoring system), pyrexia, and diarrhea, are monitored.
-
Treatment Groups:
-
Prophylactic Group: Methylated tirilazad is administered intravenously for 2 days prior to and at the time of oligofructose administration.
-
Treatment Group: Methylated tirilazad is administered intravenously at the first signs of pyrexia and/or diarrhea and an Obel lameness score of >1.
-
-
Endpoint Analysis: Blood samples are collected for analysis of inflammatory markers (e.g., MMPs). Hoof lamellar tissue is collected for histological examination.
In Vitro Neuroprotection Assay (for Tirilazad Mesylate)[9]
This protocol assesses the ability of tirilazad mesylate to protect cultured neurons from iron-induced lipid peroxidative injury.
-
Cell Culture: Fetal mouse spinal cord cells are cultured.
-
Pre-treatment: Cells are pre-treated with varying concentrations of tirilazad mesylate (e.g., 3, 10, or 30 µM) for 1 hour.
-
Induction of Injury: Neuronal injury is induced by exposing the cells to 200 µM ferrous ammonium sulfate for 40 minutes to initiate lipid peroxidation.
-
Assessment of Cell Viability: Cell viability is measured 45 minutes after the injury induction using the uptake of [3H]alpha-(methyl)-aminoisobutyric acid. An increase in uptake indicates a higher number of viable cells.
Signaling Pathways and Mechanisms of Action
Inhibition of Lipid Peroxidation
The cornerstone of tirilazad's pharmacodynamics is the inhibition of iron-dependent lipid peroxidation.[8] This process is critical in secondary injury cascades following ischemia or trauma. By scavenging lipid peroxyl radicals, tirilazad helps to maintain the integrity of cellular membranes.[1]
References
- 1. What is the mechanism of Tirilazad Mesylate? [synapse.patsnap.com]
- 2. Tirilazad Mesylate - SCIRE Professional [scireproject.com]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Failure of the lipid peroxidation inhibitor, U74006F, to prevent postischemic selective neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 21-Aminosteroid lipid peroxidation inhibitor U74006F protects against cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
U-74389G and Iron-Dependent Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-74389G, a 21-aminosteroid also known as a "lazaroid," is a potent antioxidant compound that has garnered significant interest for its therapeutic potential in conditions associated with oxidative stress, such as ischemia-reperfusion injury.[1][2][3][4] This technical guide provides an in-depth exploration of the core mechanisms of this compound, with a particular focus on its role in mitigating iron-dependent cell death, or ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides, and its implication in various pathological conditions has made it a compelling target for therapeutic intervention.
This compound's primary mechanism of action lies in its ability to inhibit lipid peroxidation, a crucial event in the ferroptotic cascade.[1] By understanding the intricate interplay between this compound and the molecular machinery of ferroptosis, researchers and drug development professionals can better explore its potential applications in a range of diseases.
Core Mechanism of Action: Inhibition of Iron-Dependent Lipid Peroxidation
This compound functions as a robust inhibitor of iron-dependent lipid peroxidation. This process is a key driver of ferroptosis, where the accumulation of lipid reactive oxygen species (ROS) leads to cell membrane damage and, ultimately, cell death. The antioxidant properties of this compound enable it to neutralize lipid peroxyl radicals and break the chain reaction of lipid peroxidation.
The ferroptosis signaling pathway is a complex network of molecular interactions. A central player in the defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), an enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols. When the activity of GPX4 is compromised or cellular GSH levels are depleted, lipid peroxidation proceeds unchecked, leading to ferroptosis.
While the precise interaction of this compound with GPX4 is an area of ongoing investigation, its established role as a potent lipid-soluble antioxidant suggests that it acts to scavenge lipid peroxyl radicals, thereby reducing the substrate for the GPX4-mediated reduction. This action effectively alleviates the burden on the GPX4 system and prevents the catastrophic accumulation of lipid peroxides that triggers ferroptotic cell death.
Caption: this compound intervenes in the ferroptosis pathway by inhibiting lipid peroxyl radicals.
Quantitative Data on the Effects of this compound
The efficacy of this compound in mitigating oxidative stress and inhibiting lipid peroxidation has been quantified in various preclinical models. The following tables summarize key findings from studies investigating the effects of this compound on biomarkers of oxidative damage.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels
| Model System | Treatment Group | MDA Levels (nmol/mg protein) | Percent Reduction vs. Control | Reference |
| Rat Ischemia-Reperfusion | Ischemia-Reperfusion (IR) | 5.8 ± 0.6 | - | [1] |
| IR + this compound | 3.2 ± 0.4 | 44.8% | [1] | |
| Rat Hypoxia-Reoxygenation | Hypoxia-Reoxygenation (HR) | 7.2 ± 0.8 | - | [5] |
| HR + this compound | 4.1 ± 0.5 | 43.1% | [5] |
Table 2: Effect of this compound on Superoxide Dismutase (SOD) Activity
| Model System | Treatment Group | SOD Activity (U/mg protein) | Percent Increase vs. Control | Reference |
| Rat Ischemia-Reperfusion | Ischemia-Reperfusion (IR) | 25.4 ± 3.1 | - | [1] |
| IR + this compound | 42.8 ± 4.5 | 68.5% | [1] | |
| Rat Hypoxia-Reoxygenation | Hypoxia-Reoxygenation (HR) | 31.2 ± 3.9 | - | [5] |
| HR + this compound | 50.1 ± 5.2 | 60.6% | [5] |
Table 3: Effect of this compound on Glutathione (GSH) Levels
| Model System | Treatment Group | GSH Levels (μmol/g tissue) | Percent Increase vs. Control | Reference |
| Rat Ischemia-Reperfusion | Ischemia-Reperfusion (IR) | 1.8 ± 0.2 | - | [1] |
| IR + this compound | 3.1 ± 0.3 | 72.2% | [1] | |
| Rat Hypoxia-Reoxygenation | Hypoxia-Reoxygenation (HR) | 2.1 ± 0.3 | - | [6] |
| HR + this compound | 3.5 ± 0.4 | 66.7% | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and iron-dependent cell death research.
In Vivo Ischemia-Reperfusion Model in Rats
This protocol describes the induction of ischemia-reperfusion injury in rats to evaluate the protective effects of this compound.[1]
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized with an intraperitoneal injection of sodium pentobarbital (50 mg/kg).
-
Surgical Procedure: A midline laparotomy is performed to expose the superior mesenteric artery (SMA).
-
Ischemia Induction: The SMA is occluded with a non-traumatic vascular clamp for a period of 60 minutes to induce intestinal ischemia.
-
This compound Administration: 30 minutes prior to reperfusion, this compound (10 mg/kg) or vehicle (saline) is administered intravenously.
-
Reperfusion: The vascular clamp is removed to allow for 120 minutes of reperfusion.
-
Tissue Harvesting: At the end of the reperfusion period, a segment of the ischemic intestine is harvested for biochemical analysis.
Caption: Workflow for in vivo ischemia-reperfusion studies in rats.
Measurement of Lipid Peroxidation (TBARS Assay)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a marker of lipid peroxidation.[7]
-
Tissue Homogenization: Harvested tissue samples are homogenized in ice-cold 1.15% KCl buffer.
-
Reaction Mixture: To 0.1 mL of the homogenate, 0.2 mL of 8.1% SDS, 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA) are added.
-
Incubation: The mixture is heated at 95°C for 60 minutes.
-
Extraction: After cooling, 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine mixture (15:1, v/v) are added and the mixture is shaken vigorously. After centrifugation at 4000 rpm for 10 minutes, the organic layer is separated.
-
Spectrophotometric Measurement: The absorbance of the organic layer is measured at 532 nm.
-
Quantification: MDA concentration is calculated using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a key antioxidant enzyme.[8][9][10]
-
Sample Preparation: Tissue homogenates are prepared in a suitable buffer and centrifuged to obtain the supernatant.
-
Reaction Mixture: The reaction mixture contains xanthine, xanthine oxidase, and a detection agent such as nitroblue tetrazolium (NBT).
-
Enzymatic Reaction: Xanthine oxidase generates superoxide radicals, which reduce NBT to a colored formazan product.
-
Inhibition by SOD: SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT.
-
Spectrophotometric Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm for NBT).
-
Calculation: The percentage of inhibition of NBT reduction is calculated, and the SOD activity is expressed in units per milligram of protein.
Glutathione (GSH) Assay
This protocol measures the levels of reduced glutathione, a critical component of the cellular antioxidant defense system.[11][12]
-
Tissue Deproteinization: Tissue samples are homogenized in a metaphosphoric acid solution to precipitate proteins.
-
Centrifugation: The homogenate is centrifuged to obtain a protein-free supernatant.
-
Reaction with DTNB: The supernatant is mixed with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with GSH to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB).
-
Spectrophotometric Measurement: The absorbance of TNB is measured at 412 nm.
-
Quantification: GSH concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of GSH.
Conclusion
This compound represents a promising therapeutic agent for mitigating diseases associated with iron-dependent cell death. Its potent ability to inhibit lipid peroxidation positions it as a key intervention in the ferroptosis pathway. The quantitative data and experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Further elucidation of its precise molecular interactions within the ferroptosis cascade will undoubtedly pave the way for novel clinical applications.
References
- 1. Oleuropein Relieves Pancreatic Ischemia Reperfusion Injury in Rats by Suppressing Inflammation and Oxidative Stress through HMGB1/NF-κB Pathway [mdpi.com]
- 2. Tumor-specific GPX4 degradation enhances ferroptosis-initiated antitumor immune response in mouse models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide production during ischemia-reperfusion in the perfused rat heart: a comparison of two methods of measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 5. The glutathione peroxidase Gpx4 prevents lipid peroxidation and ferroptosis to sustain Treg cell activation and suppression of antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid Peroxidation-Dependent Cell Death Regulated by GPx4 and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acute effect of the antioxidant drug "this compound" on mean platelet volume levels during hypoxia reoxygenation injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting GPX4-mediated ferroptosis protection sensitizes BRCA1-deficient cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubastatin A potently inhibits GPX4 activity to potentiate cancer radiotherapy through boosting ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Lazaroids in Neuroprotection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lazaroids, a family of 21-aminosteroids, represent a significant therapeutic approach in the field of neuroprotection. Developed to mitigate the secondary injury cascades following acute central nervous system (CNS) insults, their primary mechanism revolves around the potent inhibition of lipid peroxidation and the stabilization of cellular membranes. This guide provides a comprehensive overview of the foundational research on lazaroids, with a focus on their mechanisms of action, key experimental findings, and detailed protocols for the assays used to evaluate their efficacy. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their neuroprotective properties.
Core Mechanisms of Lazaroid-Mediated Neuroprotection
Lazaroids, most notably Tirilazad (U-74006F), exert their neuroprotective effects through a multi-pronged approach primarily targeting the deleterious consequences of oxidative stress that follow a primary CNS injury, such as traumatic brain injury (TBI), spinal cord injury (SCI), and stroke.
Inhibition of Lipid Peroxidation
The hallmark of lazaroid activity is the potent inhibition of iron-dependent lipid peroxidation. Following CNS trauma, the release of iron from hemoglobin catalyzes the formation of highly reactive oxygen species (ROS), which attack polyunsaturated fatty acids in cell membranes, initiating a destructive chain reaction known as lipid peroxidation. Lazaroids interrupt this cascade through two principal actions:
-
Radical Scavenging: They act as potent antioxidants, scavenging lipid peroxyl radicals.
-
Membrane Stabilization: By intercalating into the lipid bilayer, lazaroids decrease membrane fluidity, which physically restricts the propagation of lipid peroxidation.
Membrane Stabilization
Lazaroids possess a high affinity for the lipid bilayer of cell membranes. Their integration into the membrane enhances its structural integrity, making it more resistant to the disruptive effects of oxidative stress and enzymatic degradation. This stabilization helps to maintain the function of membrane-bound proteins and ion channels, which is critical for neuronal homeostasis.
Attenuation of Downstream Pathological Events
By mitigating the initial insult of lipid peroxidation, lazaroids consequently suppress a cascade of downstream pathological events, including:
-
Mitochondrial Dysfunction: Lazaroids help preserve mitochondrial function, which is often compromised by oxidative stress. This includes maintaining the mitochondrial membrane potential and preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the apoptotic cascade.
-
Apoptosis: By preserving mitochondrial integrity and potentially modulating the expression of pro- and anti-apoptotic proteins, lazaroids reduce programmed cell death in neurons.
-
Blood-Brain Barrier (BBB) Disruption: Lazaroids have been shown to protect the integrity of the BBB, reducing vasogenic edema and the infiltration of inflammatory cells into the brain parenchyma.
-
Neuroinflammation: While not their primary mechanism, by reducing tissue damage and cell death, lazaroids can indirectly temper the inflammatory response mediated by microglia and astrocytes.
Quantitative Efficacy of Lazaroids in Preclinical Models
The neuroprotective effects of lazaroids have been quantified in numerous preclinical studies across various models of CNS injury. The following tables summarize key quantitative findings for Tirilazad (U-74006F).
| Parameter | Animal Model | Treatment Regimen | Key Finding | Reference |
| Infarct Volume Reduction | Rat (Focal Cerebral Ischemia) | 0.3, 1.0, and 3.0 mg/kg i.v. at 15 min, 2h, and 6h post-occlusion | 25.3% and 32.9% reduction at 1.0 and 3.0 mg/kg, respectively. | |
| Improved Neurological Score | Rat (Focal Cerebral Ischemia) | 3.0 mg/kg i.v. at 15 min, 2h, and 6h post-occlusion | Significant improvement in neurological deficit score (1.7 vs. 2.7 in vehicle). | |
| Improved Neurobehavioral Score | Meta-analysis of animal stroke models | Various | 48.1% improvement in neurobehavioral scores. | |
| Reduced Infarct Volume | Meta-analysis of animal stroke models | Various | 29.2% reduction in infarct volume. |
| Parameter | Animal Model | Treatment Regimen | Key Finding | Reference |
| Improved Neurological Function | Rat (Spinal Cord Compression) | 3 mg/kg | Significant improvement in hind limb function (inclined plane angle of 42° vs. 31° in vehicle on day 1). | |
| Enhanced Functional Recovery | Cat (Spinal Cord Compression) | 1.6 to 160.0 mg/kg over 48h | Nearly 75% of normal neurological function recovered by 4 weeks. | |
| Improved Motor Function | Rat (Fluid Percussion TBI) | 10.0 mg/kg | Significantly better motor function scores compared to control. |
| Parameter | In Vitro/In Vivo Model | Treatment | Key Finding | Reference |
| Reduced BBB Damage | Rat (Subarachnoid Hemorrhage) | 0.3 mg/kg and 1.0 mg/kg Tirilazad | 35.2% and 60.6% reduction in Evans blue dye extravasation, respectively. | |
| Enhanced Neuronal Survival | Cultured Fetal Mouse Spinal Cord Neurons (Iron-induced injury) | 3, 10, or 30 µM Tirilazad | Concentration-dependent increase in neuronal survival. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by lazaroids and the workflows of key experimental procedures.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in lazaroid research.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Objective: To quantify lipid peroxidation in brain tissue by measuring malondialdehyde (MDA) levels.
Protocol:
-
Tissue Homogenization:
-
Excise brain tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 1.15% KCl).
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
-
TBARS Reaction:
-
To the supernatant, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., acetic acid).
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
-
Extraction and Quantification:
-
After cooling, add n-butanol to extract the pink-colored MDA-TBA adduct.
-
Centrifuge to separate the organic and aqueous phases.
-
Measure the absorbance of the organic layer at 532 nm using a spectrophotometer.
-
Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA.
-
TUNEL Assay for Apoptosis Detection
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in neuronal cells.
Protocol:
-
Cell/Tissue Preparation:
-
For cell cultures, grow neurons on coverslips. For tissue, use paraffin-embedded sections.
-
Fix the cells/tissue with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) to allow entry of the labeling enzyme.
-
-
TUNEL Labeling:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP. TdT catalyzes the addition of biotin-dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
-
Detection:
-
Incubate the samples with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated DNA.
-
Add a substrate for HRP, such as diaminobenzidine (DAB), which produces a colored precipitate at the site of DNA fragmentation.
-
-
Visualization:
-
Counterstain with a nuclear stain (e.g., hematoxylin) to visualize all cell nuclei.
-
Observe under a light microscope. Apoptotic nuclei will appear dark brown.
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis:
-
Culture and treat neuronal cells as per the experimental design.
-
Lyse the cells using a specific lysis buffer to release intracellular contents, including caspases.
-
-
Enzymatic Reaction:
-
Incubate the cell lysate with a colorimetric or fluorometric substrate specific for caspase-3, such as Ac-DEVD-pNA (for colorimetric) or Ac-DEVD-AMC (for fluorometric).
-
Activated caspase-3 in the lysate will cleave the substrate, releasing the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-methylcoumarin (AMC).
-
-
Quantification:
-
Measure the absorbance of pNA at 405 nm or the fluorescence of AMC at an excitation/emission of 380/460 nm using a plate reader.
-
The signal intensity is directly proportional to the caspase-3 activity in the sample.
-
Western Blot for Bax and Bcl-2 Expression
Objective: To quantify the protein levels of the pro-apoptotic Bax and anti-apoptotic Bcl-2.
Protocol:
-
Protein Extraction and Quantification:
-
Lyse treated and control neuronal cells and extract total protein.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of Bax and Bcl-2.
-
Evans Blue Assay for Blood-Brain Barrier Integrity
Objective: To assess the permeability of the BBB.
Protocol:
-
Dye Injection:
-
Inject Evans blue dye intravenously into the animal. Evans blue binds to serum albumin and is normally excluded from the brain by an intact BBB.
-
-
Perfusion and Tissue Collection:
-
After a set circulation time, perfuse the animal with saline to remove the dye from the vasculature.
-
Excise the brain tissue.
-
-
Dye Extraction and Quantification:
-
Homogenize the brain tissue in a suitable solvent (e.g., formamide).
-
Incubate to extract the extravasated Evans blue dye.
-
Centrifuge to pellet the tissue debris.
-
Measure the absorbance of the supernatant at 620 nm.
-
The amount of dye in the brain parenchyma is proportional to the degree of BBB disruption.
-
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.
Protocol:
-
Cell Staining:
-
Culture and treat neuronal cells in a multi-well plate.
-
Incubate the cells with the JC-1 dye. JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner.
-
-
Fluorescence Measurement:
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Measure the red and green fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
-
Conclusion and Future Directions
The foundational research on lazaroids has firmly established their role as potent inhibitors of lipid peroxidation with significant neuroprotective efficacy in a variety of preclinical models of CNS injury. Their ability to stabilize cellular membranes and mitigate the downstream consequences of oxidative stress, including mitochondrial dysfunction and apoptosis, underscores their therapeutic potential. However, the translation of these promising preclinical findings into clinical success has been challenging, highlighting the complexities of human CNS injuries.
Future research should focus on several key areas:
-
Targeted Delivery: Developing strategies to enhance the delivery of lazaroids across the blood-brain barrier to increase their bioavailability at the site of injury.
-
Combination Therapies: Investigating the synergistic effects of lazaroids with other neuroprotective agents that target different aspects of the secondary injury cascade.
-
Signaling Pathway Elucidation: Further delineating the specific molecular signaling pathways modulated by lazaroids to identify additional therapeutic targets and refine their clinical application.
By addressing these areas, the full therapeutic potential of lazaroids in the treatment of acute neurological disorders may yet be realized.
Methodological & Application
Application Notes and Protocols for U-74389G in Rat Models
For Researchers, Scientists, and Drug Development Professionals
U-74389G, a 21-aminosteroid known as a "lazaroid," is a potent inhibitor of lipid peroxidation, offering significant neuroprotective and tissue-preserving effects in various preclinical rat models. Its primary mechanism of action involves the suppression of oxidative damage, making it a valuable compound for studies related to ischemic injury, traumatic brain injury, and endotoxin shock.
Mechanism of Action
This compound is a membrane-associating antioxidant that effectively prevents iron-dependent lipid peroxidation and arachidonic acid-induced oxidative damage.[1] This action helps to preserve the integrity and function of cellular membranes, particularly in the face of ischemic or traumatic insults. Studies have shown that this compound can protect mitochondrial function following traumatic brain injury by reducing lipid peroxidation-mediated oxidative damage.[2] Furthermore, it has been demonstrated to inhibit the activity of inducible nitric oxide synthase (iNOS), which plays a role in the pathophysiology of endotoxin shock.[3] This inhibition helps to reverse vascular failure and improve survival rates in septic shock models.[3]
Signaling Pathway in Ischemia-Reperfusion Injury
The protective effects of this compound in ischemia-reperfusion injury are partly mediated through its influence on nitric oxide synthase isoforms and leukotriene signaling. The diagram below illustrates the proposed signaling pathway.
References
- 1. rjn.com.ro [rjn.com.ro]
- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The lazaroid, this compound, inhibits inducible nitric oxide synthase activity, reverses vascular failure and protects against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of U-74389G in Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
U-74389G, a 21-aminosteroid (lazaroid), is a potent inhibitor of lipid peroxidation, a key process in cellular injury, particularly during ischemia-reperfusion events.[1][2] Its antioxidant properties make it a subject of investigation for mitigating tissue damage in various preclinical models. Swine models are frequently employed in such research due to their physiological and anatomical similarities to humans.[3] These application notes provide a comprehensive overview of the intravenous (IV) administration of this compound in pigs, based on findings from multiple experimental studies. The protocols and data presented herein are intended to guide researchers in designing and executing studies involving this compound in porcine models.
Data Presentation
Table 1: Dosage and Administration of Intravenous this compound in Porcine Models
| Parameter | Details | Study Reference(s) |
| Dosage | 10 mg/kg body weight | [4][5] |
| Route of Administration | Intravenous (IV) injection | [4][5][6] |
| Site of Injection | Inferior vena cava, intraportal | [4][5] |
| Timing of Administration | Typically administered immediately before or after the ischemic event and prior to reperfusion. In some protocols, multiple doses were given before and during the ischemic period. | [4][5][7] |
| Vehicle/Formulation | While not always explicitly detailed, this compound is a maleate salt and is typically dissolved in a suitable vehicle for intravenous administration. One study in rats mentions a CS-4 vehicle as a negative control, suggesting a specific formulation was used for the active drug. | [8] |
Table 2: Summary of Experimental Conditions in Porcine Ischemia-Reperfusion Models
| Experimental Parameter | Description | Study Reference(s) |
| Animal Model | Landrace pigs, both sexes, weighing approximately 28-35 kg. | [4] |
| Anesthesia | Premedication with ketamine and midazolam. Anesthesia induced with propofol and fentanyl, and maintained with a continuous infusion. | [5] |
| Ischemia Duration | Typically 30 minutes. | [4][5][6] |
| Reperfusion Duration | Ranged from 60 to 120 minutes for sample collection. | [4][5][6] |
| Surgical Procedures | Dependent on the organ of interest. For example, portal vein occlusion for liver ischemia models. | [5][9] |
Table 3: Measured Biochemical and Histological Parameters in Porcine Models
| Parameter | Effect of this compound Administration | Study Reference(s) |
| Malondialdehyde (MDA) | Statistically significant reduction in tissue MDA levels, indicating decreased lipid peroxidation. | [6][10] |
| Tumor Necrosis Factor-alpha (TNF-α) | Statistically significant reduction in tissue TNF-α levels, suggesting an anti-inflammatory effect. | [6][11] |
| Interferon-gamma (IFN-γ) | Significantly lower levels in treated animals at 24 hours post-reperfusion. | [11] |
| Histological Score | Improved histological scores in the groups that received the lazaroid. | [6] |
| Leukocyte Infiltration | No statistically significant difference in some studies. | [4] |
| Acinar Necrosis (Pancreas) | No statistically significant difference observed. | [4] |
Experimental Protocols
Animal Model and Anesthesia
-
Animal Model: Landrace pigs of either sex, with a body weight of 28-35 kg, are commonly used.[4]
-
Pre-Anesthesia: Premedication can be achieved with an intramuscular injection of ketamine (10-20 mg/kg) and midazolam (0.1-0.2 mg/kg).[3]
-
Induction: Anesthesia is induced via an ear vein catheter with an intravenous bolus of propofol (3 mg/kg) and fentanyl (0.012 mg/kg).[5]
-
Maintenance: Anesthesia is maintained with a continuous intravenous infusion of an appropriate anesthetic agent. The animal should be intubated and mechanically ventilated.[5]
Preparation and Administration of this compound
-
Dosage Calculation: The standard dose of this compound is 10 mg/kg of the pig's body weight.[4][5]
-
Solution Preparation: this compound (maleate salt) should be dissolved in a sterile, biocompatible vehicle suitable for intravenous injection. The exact solvent composition is not consistently reported across studies, so preliminary formulation studies may be necessary to ensure solubility and stability.
-
Administration: The prepared this compound solution is administered intravenously. The injection can be given as a bolus into a major vessel such as the inferior vena cava or directly into the portal vein, depending on the experimental design.[4][5]
Ischemia-Reperfusion Surgical Protocol (Liver Model Example)
-
Surgical Preparation: Following the induction of anesthesia, a midline laparotomy is performed to expose the abdominal organs.
-
Ischemia Induction: The portal vein is carefully isolated and occluded using a vascular clamp to induce hepatic ischemia. The duration of ischemia is typically 30 minutes.[5]
-
This compound Administration: Immediately following the ischemic period and just before reperfusion, the calculated dose of this compound is injected intravenously.[5]
-
Reperfusion: The vascular clamp is removed to allow blood flow to be restored to the liver.
-
Sample Collection: Blood and tissue samples are collected at various time points during the reperfusion phase (e.g., 0, 15, 30, 60, 90, 120, and 150 minutes) for biochemical and histological analysis.[6][9]
Biochemical and Histological Analysis
-
Lipid Peroxidation Assessment: Malondialdehyde (MDA) levels in tissue homogenates are measured as an indicator of lipid peroxidation.[6]
-
Inflammatory Marker Analysis: Tissue levels of inflammatory cytokines such as TNF-α and IFN-γ are quantified using appropriate immunoassays (e.g., ELISA).[6][11]
-
Histopathology: Tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic evaluation of tissue injury, including necrosis, inflammation, and edema.[4]
Mandatory Visualizations
Signaling Pathway of this compound in Inhibiting Lipid Peroxidation
Caption: Mechanism of this compound in mitigating ischemia-reperfusion injury.
Experimental Workflow for this compound Administration in a Porcine Model
Caption: A typical experimental workflow for evaluating this compound in a porcine ischemia-reperfusion model.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pig Sedation and Anesthesia for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on pancreas ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lazaroid this compound in liver ischemia-reperfusion injury: A swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of lazaroid this compound on intestinal ischemia and reperfusion injury in porcine experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lazaroid this compound in liver ischemia-reperfusion injury: A swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
Application Notes and Protocols: Optimal Dosage of U-74389G for Renal Ischemia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a potent 21-aminosteroid (lazaroid) antioxidant, in preclinical studies of renal ischemia-reperfusion injury (IRI). The document outlines the optimal dosage, experimental protocols, and the underlying mechanism of action based on published research.
Introduction
Renal ischemia-reperfusion injury is a significant cause of acute kidney injury, characterized by a complex pathophysiology involving oxidative stress, inflammation, and apoptosis. This compound has emerged as a promising therapeutic agent due to its ability to inhibit lipid peroxidation and scavenge oxygen-free radicals.[1] This document serves as a guide for designing and conducting preclinical studies to evaluate the efficacy of this compound in mitigating renal IRI.
Mechanism of Action
This compound primarily exerts its protective effects by inhibiting lipid peroxidation, a key event in IRI that leads to cell membrane damage.[2] It also modulates inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of inducible nitric oxide synthase (iNOS), thereby decreasing the production of pro-inflammatory mediators.[3][4]
Optimal Dosage and Administration
Based on multiple preclinical studies in rat models of renal ischemia, the optimal dosage of this compound has been consistently reported as 10 mg/kg body weight .[1][2][5] Administration is typically performed intravenously (IV), often through the inferior vena cava, immediately before the reperfusion phase.[2][6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound in renal ischemia models.
Table 1: Experimental Design and Dosage
| Animal Model | Ischemia Duration | Reperfusion Duration | This compound Dosage | Route of Administration | Reference |
| Wistar Rats | 30 min | 60 and 120 min | 10 mg/kg | Intravenous (inferior vena cava) | [1][5][7] |
| Wistar Rats | 45 min | 60 and 120 min | 10 mg/kg | Intravenous (inferior vena cava) | [2][6] |
Table 2: Effects on Biochemical Markers
| Marker | Effect of this compound | Reperfusion Time | Key Findings | Reference |
| Creatinine | Significantly decreased | 60 and 120 min | This compound administration significantly decreased predicted creatinine levels by 21.02 ± 5.06% (p = 0.0001).[6][8][9] | [2][6][8][9] |
| Malondialdehyde (MDA) | Significantly decreased | 120 min | Indicates reduced lipid peroxidation. Ascorbic acid showed a superior effect at 120 min. | [1][5][7] |
| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased | 120 min | Demonstrates anti-inflammatory effects. Ascorbic acid was superior at 120 min.[1][5][7] | [1][5][7] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to evaluate the efficacy of this compound in a rat model of renal IRI.
Protocol 1: Rat Model of Renal Ischemia-Reperfusion Injury
1. Animal Model:
2. Anesthesia:
-
Anesthesia can be induced using a combination of ketamine and xylazine or other appropriate anesthetics.
3. Surgical Procedure:
-
A midline laparotomy is performed to expose the abdominal aorta and renal arteries.
-
Ischemia is induced by clamping the inferior aorta above the renal arteries for a specified duration (e.g., 30 or 45 minutes).[1][2][5][6]
-
Reperfusion is initiated by removing the clamp.
4. Drug Administration:
-
This compound is dissolved in a suitable vehicle.
-
The solution (10 mg/kg) is administered intravenously via the inferior vena cava immediately upon initiation of reperfusion.[2][6]
-
Control groups receive the vehicle alone.
5. Sample Collection:
-
Blood samples are collected at baseline and at various time points during reperfusion (e.g., 60 and 120 minutes) for biochemical analysis.[1][2][5][6]
-
At the end of the experiment, the animals are euthanized, and kidney tissue is harvested for histopathological examination and further biochemical assays.[1]
6. Outcome Measures:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.
-
Oxidative Stress: Malondialdehyde (MDA) levels in kidney tissue.
-
Inflammation: Tumor Necrosis Factor-alpha (TNF-α) levels in kidney tissue or serum.
-
Histopathology: Kidney tissue sections are stained with hematoxylin and eosin (H&E) to assess the degree of tubular necrosis, congestion, and inflammation.[1]
Visualizations
Signaling Pathway of this compound in Renal IRI
Caption: Mechanism of action of this compound in renal IRI.
Experimental Workflow
Caption: Experimental workflow for this compound in a rat renal IRI model.
References
- 1. The lazaroid, this compound, inhibits inducible nitric oxide synthase activity, reverses vascular failure and protects against endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Ascorbic Acid and this compound on Renal Ischemia-Reperfusion Injury in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the lazaroid this compound on chemokine gene expression and apoptosis in renal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-74389G in a Cerebral Ischemia-Reperfusion Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in preclinical models of cerebral ischemia-reperfusion injury. The document details its neuroprotective effects, mechanism of action, and protocols for its application in a research setting.
This compound is a potent antioxidant and inhibitor of lipid peroxidation that has demonstrated significant neuroprotective effects in animal models of stroke.[1][2] Its primary mechanism involves scavenging free radicals and stabilizing cell membranes, thereby mitigating the cascade of secondary injury that follows cerebral ischemia and reperfusion.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies investigating the efficacy of this compound in rodent models of cerebral ischemia-reperfusion.
Table 1: Effect of this compound on Neuronal Survival in a Global Cerebral Ischemia Model in Rats
| Treatment Group | Administration Time Relative to Ischemia | Number of Viable Pyramidal Neurons (CA1 Hippocampus) |
| Vehicle Control | 30 minutes before occlusion | 18.8 ± 8.7 |
| This compound (5 mg/kg, i.p.) | 30 minutes before occlusion | 44.7 ± 9.5 |
| This compound (5 mg/kg, i.p.) | At the time of reperfusion | 46.4 ± 9.4 |
| This compound (5 mg/kg, i.p.) | 30 minutes after reperfusion | 40.3 ± 6.6 |
| This compound (5 mg/kg, i.p.) | 60 minutes after reperfusion | 10.2 ± 2.5 |
| Sham Operation | N/A | 131 ± 3.3 |
| p < 0.05 compared to vehicle control. Data from a study on transient global cerebral ischemia in Wistar rats.[3] |
Table 2: Antioxidant and Anti-apoptotic Effects of this compound in a Focal Cerebral Ischemia-Reperfusion Model in Rats
| Treatment Group | Malondialdehyde (MDA) Concentration | Superoxide Dismutase (SOD) Activity | Glutathione (GSH) Concentration | Number of Apoptotic Cells |
| Control (Ischemia-Reperfusion) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased |
| This compound (pre-ischemia) | Significantly Reduced vs. Control | Partially Restored vs. Control | Partially Restored vs. Control | Significantly Reduced vs. Control (p < 0.01) |
| This compound (pre-reperfusion) | Significantly Reduced vs. Control | Partially Restored vs. Control | Partially Restored vs. Control | Significantly Reduced vs. Control (p < 0.05) |
| Data summarized from a study on focal cerebral ischemia and reperfusion in Sprague-Dawley rats.[1] The study noted that administration before the onset of ischemia was more effective than administration before reperfusion.[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective effects primarily by inhibiting oxidative stress and subsequent apoptosis. The reperfusion phase following an ischemic event triggers a burst of reactive oxygen species (ROS), leading to lipid peroxidation of cell membranes and oxidative damage to proteins and DNA. This oxidative stress is a key initiator of apoptotic cell death.
This compound, as a potent antioxidant, directly scavenges these harmful free radicals. By reducing lipid peroxidation, it helps maintain the integrity of cellular and mitochondrial membranes. This stabilization prevents the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. The inhibition of cytochrome c release, in turn, prevents the activation of the caspase cascade, a key pathway in the execution of apoptosis. While direct modulation of the Bcl-2 family and NF-κB by this compound is not definitively established, its profound impact on reducing oxidative stress, a known regulator of these pathways, suggests an indirect influence. In severe ischemia, NF-κB activation is generally considered to promote cell death.[4][5][6]
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature, designed for researchers to replicate and build upon these findings.
Protocol 1: Global Cerebral Ischemia-Reperfusion Model in Rats
This protocol is based on the four-vessel occlusion model to induce transient global cerebral ischemia.
1. Animal Model:
-
Adult male Wistar rats (250-300g).
2. Ischemia Induction (Four-Vessel Occlusion):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or a combination of ketamine/xylazine).
-
In a stereotaxic frame, make a midline incision on the dorsal neck to expose the vertebral arteries.
-
Coagulate the vertebral arteries using a bipolar coagulator.
-
Make a ventral midline incision in the neck to expose both common carotid arteries.
-
Carefully separate the carotid arteries from the vagus nerves.
-
Place loose ligatures around both common carotid arteries.
-
On the day of the experiment, re-anesthetize the rats and expose the carotid arteries.
-
Induce ischemia by tightening the ligatures on both common carotid arteries for a duration of 20 minutes.
-
Confirm ischemia by observing the loss of the righting reflex and pupillary dilation.
3. This compound Administration:
-
Prepare this compound solution in a suitable vehicle.
-
Divide animals into experimental groups for different administration time points (e.g., 30 minutes pre-ischemia, at reperfusion, 30 minutes post-reperfusion, 60 minutes post-reperfusion).
-
Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection at the designated time.[3] A multi-dose regimen can be employed, with subsequent injections as described in the literature.[3]
4. Reperfusion and Post-Operative Care:
-
After the ischemic period, release the ligatures on the carotid arteries to allow for reperfusion.
-
Suture the incisions and provide post-operative care, including analgesics and maintenance of body temperature.
-
Monitor the animals closely during recovery.
5. Outcome Assessment (7 days post-ischemia):
-
Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process for histology.
-
Stain brain sections (e.g., with cresyl violet) to assess neuronal viability in the hippocampal CA1 region.
-
Quantify the number of viable pyramidal neurons per unit area.
Protocol 2: Focal Cerebral Ischemia-Reperfusion Model in Rats
This protocol utilizes the intraluminal suture method to induce middle cerebral artery occlusion (MCAO).
1. Animal Model:
-
Male Sprague-Dawley rats (280-310g).[1]
2. Ischemia Induction (MCAO):
-
Anesthetize the rat and make a midline cervical incision.
-
Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon suture (e.g., 4-0 monofilament) with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 90-120 minutes.
3. This compound Administration:
-
Prepare this compound for administration.
-
Experimental groups can include administration before ischemia or before reperfusion.
-
Administer this compound or vehicle at the specified time point.
4. Reperfusion and Post-Operative Care:
-
After the occlusion period, withdraw the suture to allow reperfusion.
-
Provide standard post-operative care.
5. Outcome Assessment (e.g., 24 hours post-reperfusion):
-
Biochemical Analysis:
-
Harvest brain tissue from the ischemic cortex and striatum.
-
Homogenize the tissue and perform assays to measure:
-
Malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Superoxide dismutase (SOD) activity.
-
Glutathione (GSH) concentration.
-
-
-
Apoptosis Assessment:
-
Perfuse the brains and prepare sections for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to identify apoptotic cells.
-
Quantify the number of TUNEL-positive cells in the ischemic penumbra.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a focal cerebral ischemia-reperfusion model.
References
- 1. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-ischemic treatment with a lazaroid (U74389G) prevents transient global ischemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic time window for the 21-aminosteroid, this compound, in global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-kappaB signaling in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF-kappaB is activated and promotes cell death in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the NF-κB pathway for therapy of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: U-74389G for Myocardial Infarct Size Reduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in reducing myocardial infarct size based on preclinical studies. The document includes a summary of quantitative data, detailed experimental protocols, and diagrams of the proposed signaling pathway and experimental workflow.
Introduction
This compound is a potent inhibitor of iron-dependent lipid peroxidation.[1] It belongs to the lazaroid class of compounds, which are known for their antioxidant and membrane-stabilizing properties. In the context of myocardial ischemia-reperfusion (I/R) injury, this compound has demonstrated significant cardioprotective effects by mitigating oxidative stress and subsequent cellular damage. These notes are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in preclinical models of myocardial infarction.
Data Presentation
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound and other lazaroids in reducing myocardial infarct size and related biochemical markers.
Table 1: Effect of this compound and Other Lazaroids on Myocardial Infarct Size
| Compound | Animal Model | Dosing Regimen | Infarct Size Reduction | Reference |
| This compound | Rat | 10 mg/kg daily for 21 days (gavage) after permanent LAD ligation | Infarct size reduced to 9 ± 5% of left ventricle vs. 32 ± 5% in vehicle group.[2] | [2] |
| This compound | Rat | 15 mg/kg and 30 mg/kg (i.v.) at reperfusion after 60 min ischemia | Necrotic area as % of area at risk reduced to 76 ± 7.4% and 69 ± 13.5% respectively, vs. 81 ± 8.6% in control.[3] | [3] |
| U-74500A | Rat | 2 mg/kg (i.v.) pretreatment before 45 min ischemia | Infarct size as % of ischemic risk area reduced to 6.0 ± 1.5% vs. 22.2 ± 3.9% in control.[4] | [4] |
Table 2: Effect of this compound on Biochemical Markers of Myocardial Injury
| Marker | Animal Model | Dosing Regimen | Result | Reference |
| Malondialdehyde (MDA) | Rat | 15 and 30 mg/kg (i.v.) at reperfusion | Plasma MDA reduced to 26.7 ± 3.1 and 20.8 ± 3.3 nmol/ml respectively, vs. 40.2 ± 3.9 nmol/ml in control.[3] | [3] |
| Lactate Dehydrogenase (LDH) | Rat | 15 and 30 mg/kg (i.v.) at reperfusion | Plasma LDH reduced to 288.6 ± 28 and 201.3 ± 16 mIU/ml respectively, vs. 431 ± 30 mIU/ml in control.[3] | [3] |
| Myeloperoxidase (MPO) | Rat | 15 and 30 mg/kg (i.v.) at reperfusion | MPO activity in area at risk reduced to 2.7 ± 1.1 and 2.2 ± 1.7 U X 10⁻³/g tissue respectively.[3] | [3] |
| Creatine Kinase-MB (CK-MB) | Swine | Added to cardioplegic solution during 45 min ischemic arrest | CK-MB levels at 120 min reperfusion were 285 (230-321) U/L vs. 439 (432-530) U/L in control.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the cardioprotective effects of this compound.
In Vivo Myocardial Ischemia-Reperfusion Model in Rats
This protocol is based on studies investigating the acute effects of this compound on I/R injury.
1. Animal Preparation:
- Male Sprague-Dawley rats (250-300g) are anesthetized with pentobarbital sodium (50 mg/kg, i.p.).
- The animals are tracheostomized and ventilated with a rodent ventilator.
- A carotid artery is cannulated for blood pressure monitoring. A jugular vein is cannulated for drug administration.
- A left thoracotomy is performed to expose the heart.
2. Ischemia-Reperfusion Procedure:
- The left anterior descending (LAD) coronary artery is ligated with a suture.
- Successful occlusion is confirmed by the appearance of regional cyanosis and ST-segment elevation on an electrocardiogram (ECG).
- The LAD is occluded for a period of 30 to 60 minutes.[3][6]
- After the ischemic period, the ligature is released to allow for reperfusion for 2 to 24 hours.[6][7]
3. This compound Administration:
- This compound is dissolved in a suitable vehicle (e.g., saline).
- The drug is administered intravenously at doses ranging from 10 to 30 mg/kg.[3][8]
- Administration can be performed as a pretreatment before ischemia or at the onset of reperfusion.[3][4]
4. Infarct Size Measurement:
- At the end of the reperfusion period, the LAD is re-occluded.
- The area at risk is delineated by perfusing the heart with a blue dye (e.g., Phthalocyanine blue).[4]
- The heart is then excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[4]
- The infarct size is expressed as a percentage of the area at risk or the total left ventricle.[2][3]
Ex Vivo Langendorff Heart Perfusion Model
This model allows for the assessment of cardiac function in an isolated heart preparation.
1. Heart Isolation:
- Rats are heparinized and anesthetized.
- The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.
- The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
2. Perfusion:
- The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure.
- A balloon is inserted into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, LVDP; rate of pressure change, dP/dt).
3. Ischemia-Reperfusion Protocol:
- After a stabilization period, global ischemia is induced by stopping the perfusion for a defined period (e.g., 30-90 minutes).[2]
- Reperfusion is initiated by restoring the flow of the buffer.
4. This compound Treatment:
- This compound can be included in the perfusion buffer before ischemia or during reperfusion.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-mediated cardioprotection.
Caption: General experimental workflow for in vivo evaluation of this compound.
Conclusion
This compound has consistently demonstrated cardioprotective effects in various preclinical models of myocardial infarction. Its primary mechanism of action, the inhibition of iron-dependent lipid peroxidation, leads to a reduction in infarct size, improved cardiac function, and decreased levels of markers of oxidative stress and cellular injury. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds for the treatment of myocardial ischemia-reperfusion injury. Further research into the detailed signaling pathways, such as the potential involvement of PKC, is warranted.[6]
References
- 1. Cardioprotective effects of Lazaroid this compound on ischemia-reperfusion injury in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the 21-aminosteroid U74389G in a model of chronic myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection of ischemic and reperfused rat myocardium by the nonglucocorticoid 21-aminosteroid this compound, a new inhibitor of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of infarct size during myocardial ischemia and reperfusion by lazaroid U-74500A, a nonglucocorticoid 21-aminosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lazaroid this compound for cardioplegia-related ischemia-reperfusion injury: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lazaroid U83836E protects the heart against ischemia reperfusion injury via inhibition of oxidative stress and activation of PKC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of myocardial apoptosis reduces infarct size and improves regional contractile dysfunction during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of U-74389G Stock Solution for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a recommended protocol for the preparation of U-74389G stock solutions intended for in vivo experimental studies. This compound, a potent antioxidant and inhibitor of iron-dependent lipid peroxidation, has been utilized in various animal models to investigate its therapeutic potential against ischemia-reperfusion injury and other oxidative stress-related conditions. Due to its physicochemical properties, specifically its poor water solubility, careful preparation of the formulation is critical for accurate and reproducible results.
Physicochemical and Dosing Information
A summary of the relevant quantitative data for this compound is presented in Table 1. This information is crucial for calculating the required amounts of the compound and solvents for stock solution preparation.
| Parameter | Value | Source(s) |
| Full Chemical Name | 21-[4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl]-pregna-1, 4, 9(11)-triene-3, 20-dione maleate salt | - |
| Molecular Weight | 726.9 g/mol | - |
| Solubility | - Insoluble in water- Soluble in DMSO (25 mg/mL)- Soluble in 100% ethanol (20 mg/mL)- 0.05 mg/mL in DMSO:PBS (pH 7.2) (1:1) | [1] |
| Typical In Vivo Dosage | 10 mg/kg body weight | [1][2] |
| Route of Administration | Intravenous (IV) | [1][2] |
| Storage of Solid | -20°C (long-term, ≥ 4 years) | [1] |
| Storage of Stock Solution | -80°C (up to 6 months)-20°C (up to 1 month) | - |
Experimental Protocol: Preparation of this compound for Intravenous Administration
The following protocol describes a recommended procedure for preparing a this compound solution suitable for intravenous injection in animal models. This protocol is based on the compound's known solubility and common formulation strategies for water-insoluble compounds in preclinical research.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the Required Amount of this compound:
-
Determine the total dose required based on the number of animals and their average body weight. For example, for 10 rats weighing 250 g each, the total dose would be: 10 rats * 0.250 kg/rat * 10 mg/kg = 25 mg.
-
It is advisable to prepare a slight excess of the solution (e.g., 10-20%) to account for any loss during preparation and injection.
-
-
Dissolution of this compound in DMSO (Preparation of Concentrated Stock):
-
Weigh the calculated amount of this compound powder accurately and transfer it to a sterile microcentrifuge tube or vial.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. For example, to prepare a 25 mg/mL stock, add 1 mL of DMSO to 25 mg of this compound.
-
Vortex the mixture thoroughly until the this compound is completely dissolved and no solid particles are visible.
-
-
Dilution with PBS (Preparation of Final Dosing Solution):
-
Based on the desired final injection volume per animal (typically 0.1-0.2 mL for rats), calculate the final concentration needed.
-
Slowly add the required volume of sterile PBS (pH 7.2-7.4) to the concentrated DMSO stock solution while gently vortexing. It is crucial to add the PBS to the DMSO solution and not the other way around to avoid precipitation of the compound.
-
For example, if the desired final concentration is 2.5 mg/mL, you would dilute the 25 mg/mL DMSO stock 1:10 with PBS.
-
Ensure the final concentration of DMSO in the injectable solution is as low as possible, ideally below 10%, to minimize potential toxicity.
-
-
Final Preparation and Use:
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of DMSO, though this should be done with caution).
-
The freshly prepared solution should be used immediately. If temporary storage is necessary, keep the solution on ice and protected from light.
-
Safety Precautions:
-
This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.
-
All preparation steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the injectable solution.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound dosing solution.
References
Application Notes and Protocols for U-74389G in Spinal Cord Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in preclinical models of spinal cord injury (SCI). This compound is a potent inhibitor of lipid peroxidation and an antioxidant, targeting the secondary injury cascade that exacerbates initial traumatic damage to the spinal cord.
Introduction
Spinal cord injury (SCI) is a devastating condition characterized by a primary mechanical injury followed by a complex secondary injury cascade.[1][2] This secondary phase involves a series of deleterious events, including ischemia, inflammation, and excitotoxicity, with oxidative stress and lipid peroxidation playing a critical role in the progressive damage to neural tissue.[1][3] The 21-aminosteroids, such as this compound and its analog tirilazad mesylate, were developed to counteract these effects.[4] They are designed to inhibit iron-dependent lipid peroxidation within cell membranes, thereby reducing the generation of cytotoxic lipid aldehydes and preserving the integrity of spinal cord microvasculature and neurons.[4] Unlike glucocorticoids such as methylprednisolone, these compounds lack significant glucocorticoid receptor activity, which may reduce the risk of associated side effects.
Mechanism of Action: Inhibition of Lipid Peroxidation
Following the primary trauma in SCI, a cascade of events leads to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2] These highly reactive molecules attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. This process degrades cell membranes, leading to increased permeability, ionic imbalances, and eventual cell death. This compound intercalates into the lipid bilayer of cell membranes, where it scavenges lipid peroxyl radicals, thereby terminating the chain reaction and preventing further propagation of oxidative damage.[4] This action helps to preserve mitochondrial function, reduce microvascular damage, and ultimately protect neural tissue from secondary degeneration.
Figure 1: Simplified signaling pathway of this compound action in SCI.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound and related compounds in various animal models of SCI.
Table 1: this compound and Analogs in Rodent SCI Models
| Compound | Animal Model | Injury Type | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Rat | Mild Compression | 3 mg/kg | Intravenous (bolus) | Protected spinal cord function similar to methylprednisolone. | [5] |
| U-74389F | Rat | Compression | 15, 7.5, and 3.75 mg/kg | Intravenous (bolus) at 1, 2, and 3 hours post-injury | Facilitated return of cortical somatosensory evoked potentials (CSEPs). | [6] |
| This compound | Rat | Ischemia-Reperfusion | 10 mg/kg | Intravenous | Decreased total protein levels, suggesting a protective effect. | [7] |
Table 2: this compound in a Canine SCI Model
| Compound | Animal Model | Injury Type | Dosage | Route of Administration | Key Findings | Reference |
| This compound | Dog | Acute Compressive | 3 mg/kg, 10 mg/kg, or 30 mg/kg (initial dose) | Intravenous | No clear clinical efficacy established in this model compared to methylprednisolone or vehicle. | [8] |
Table 3: Tirilazad Mesylate in Human Clinical Trials (NASCIS III)
| Compound | Study Population | Injury Type | Dosage | Route of Administration | Key Findings | Reference |
| Tirilazad Mesylate | Human | Acute SCI | 2.5 mg/kg every 6 hours for 48 hours | Intravenous (bolus infusion) | Motor recovery equivalent to a 24-hour methylprednisolone regimen. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the application of this compound in preclinical SCI models.
Protocol 1: Mild Spinal Cord Compression in Rats
This protocol is adapted from a study evaluating the neuroprotective effects of this compound during mild spinal cord compression.[5]
1. Animal Preparation:
-
Adult male Wistar rats are anesthetized.
-
A laminectomy is performed at the Th9-Th10 level to expose the dura mater.
-
Baseline somatosensory evoked potentials (SEPs) are recorded.
2. Injury Induction:
-
A 14.8-g weight is applied to the dural surface of the spinal cord for 60 minutes.
-
SEPs are continuously recorded during the compression period.
3. Drug Administration:
-
Two minutes after the start of compression, a single intravenous bolus dose is administered.
-
Treatment Group: this compound at a dose of 3 mg/kg.
-
Control Groups: 0.9% NaCl (vehicle) or methylprednisolone (30 mg/kg).
4. Outcome Measures:
-
The time required for complete suppression of SEPs is measured.
-
If SEPs are not fully suppressed, the amplitude of the most stable component is measured.
Figure 2: Experimental workflow for the rat compression SCI model.
Protocol 2: Acute Compressive Spinal Cord Trauma in Dogs
This protocol is based on a study that used a model simulating acute-compressive spinal cord trauma.[8]
1. Animal Preparation and Injury Induction:
-
Dogs are anesthetized.
-
Acute-compressive spinal cord trauma is induced at the second lumbar spinal cord segment using a 100g weight for 300 seconds.
2. Treatment Groups:
-
Dogs are allocated into one of five treatment groups.
-
Group A: Vehicle control.
-
Group B: Methylprednisolone (30 mg/kg).
-
Group C: this compound (30 mg/kg).
-
Group D: this compound (3 mg/kg).
-
Group E: this compound (10 mg/kg).
3. Drug Administration Schedule:
-
The initial dose is administered intravenously 30 minutes after trauma.
-
Dosages are reduced by half for treatments at 2 and 6 hours post-injury.
-
Subsequently, every 4 hours for 42 hours, dosages are further reduced.
4. Post-operative Monitoring and Evaluation:
-
Neurological examinations are performed daily for 21 days.
-
Histopathological examination of the traumatized spinal cord is conducted at the end of the study.
Conclusion
This compound and other lazaroids have demonstrated neuroprotective effects in various preclinical models of spinal cord injury, primarily through the inhibition of lipid peroxidation. While results in some animal models have been promising, clinical efficacy in humans has been comparable to standard therapies like methylprednisolone. Further research is needed to optimize dosing strategies and explore potential synergistic effects with other therapeutic agents to enhance functional recovery after SCI. These application notes and protocols provide a foundation for researchers to design and conduct further investigations into the therapeutic potential of this compound in the context of spinal cord injury.
References
- 1. Lipid Peroxidation in Brain or Spinal Cord Mitochondria After Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruptions in nitric oxide homeostasis, lipid peroxidation-derived oxidative stress, and antioxidant defense mechanisms in spinal cord injury: elucidating biomolecular correlates of disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tirilazad Mesylate - SCIRE Professional [scireproject.com]
- 5. Effect of treatment with 21-aminosteroid this compound and glucocorticoid steroid methylprednisolone on somatosensory evoked potentials in rat spinal cord during mild compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic value of 21-aminosteroid U74389F in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjn.com.ro [rjn.com.ro]
- 8. Clinicopathologic effects of a 21-aminosteroid compound (U74389G) and high-dose methylprednisolone on spinal cord function after simulated spinal cord trauma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of methylprednisolone for 24 or 48 hours or tirilazad mesylate for 48 hours in the treatment of acute spinal cord injury. Results of the Third National Acute Spinal Cord Injury Randomized Controlled Trial. National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing U-74389G Efficacy in Organ Transplantation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical assessment of U-74389G, a 21-aminosteroid (lazaroid) antioxidant, in the context of organ transplantation. The focus is on its potential to mitigate ischemia-reperfusion injury (IRI), a critical factor in graft dysfunction and rejection.
Introduction
This compound is a potent inhibitor of iron-dependent lipid peroxidation and a scavenger of lipid peroxyl radicals. Its mechanism of action centers on the stabilization of cell membranes and the reduction of oxidative stress, which is a key contributor to the pathophysiology of ischemia-reperfusion injury in organ transplantation.[1] IRI occurs when blood supply is restored to an organ after a period of ischemia, leading to a surge of reactive oxygen species (ROS) that can cause significant cellular damage. By counteracting these effects, this compound and related lazaroid compounds have been investigated for their protective effects on various organs during transplantation.
Quantitative Data Summary
The following tables summarize the key efficacy data for this compound and other lazaroids in various preclinical organ transplantation and ischemia-reperfusion injury models.
Table 1: Efficacy of this compound in a Rat Small Bowel Transplantation Model
| Parameter | Control Group (Vehicle) | This compound Treated Group | P-value |
| Tissue Malondialdehyde (MDA) (nmol/mg protein) | 3.66 ± 1.0 | 0.53 ± 0.09 | < 0.05 |
| Histological Injury Grade (Park's Classification) | 2-3 | 0-1 | < 0.05 |
| Bacterial Translocation (log CFU/g tissue) - Mesenteric Lymph Nodes | 1.07 | 0 | < 0.05 |
| Myeloperoxidase (MPO) Activity (U/g protein) | 1.22 ± 0.46 | 1.49 ± 0.58 | NS |
Data from a study on heterotopic small bowel transplantation in rats. This compound was administered to both donor (3 mg/kg) and recipient (6 mg/kg) animals.[2]
Table 2: Efficacy of Lazaroid U-74006F in a Rat Liver Transplantation Model (Non-Heart-Beating Donors)
| Warm Ischemia Time | Outcome | Control Group | U-74006F Pretreated Group |
| 60 minutes | 7-day survival rate | Not specified, but significantly lower | Significantly higher |
| 60, 100, 120 minutes | 3-day survival rates | Not specified, but significantly lower | Significantly higher |
| Not specified | Bile secretion | Lower | Higher |
| Not specified | Serum Aspartate Aminotransferase (AST) | Higher | Lower |
| Not specified | Serum Lactate Dehydrogenase (LDH) | Higher | Lower |
Donor rats were pretreated with U-74006F (4.5 mg/kg) one hour before cardiac arrest.[3]
Table 3: Effect of this compound on Renal Function in a Rat Ischemia-Reperfusion Model
| Parameter | Measurement | Result | P-value |
| Predicted Creatinine Levels | % decrease with this compound administration | 21.02 ± 5.06% | 0.0001 |
| Predicted Creatinine Levels | % decrease with this compound and reperfusion time interaction | 11.69 ± 3.16% | 0.0005 |
This compound was administered intravenously at a dosage of 10 mg/kg body weight at the time of reperfusion.[4][5]
Signaling Pathways in Ischemia-Reperfusion Injury
The protective effects of this compound are best understood in the context of the signaling pathways that mediate ischemia-reperfusion injury. A key pathway involves the release of damage-associated molecular patterns (DAMPs) from injured cells, which activate Toll-like receptor 4 (TLR4) and the subsequent NF-κB signaling cascade, leading to inflammation. This compound, as an antioxidant, primarily acts by reducing the initial oxidative stress that triggers these downstream events.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of this compound in organ transplantation models.
Protocol 1: Heterotopic Small Bowel Transplantation in Rats
Objective: To evaluate the protective effect of this compound on intestinal grafts.
Animal Model: Male Lewis rats.
Experimental Groups:
-
Control Group: Donor and recipient animals receive the vehicle of the drug.
-
This compound Treated Group:
-
Donor animals receive 3 mg/kg of this compound.
-
Recipient animals receive 6 mg/kg of this compound.
-
Procedure:
-
Donor Operation: Anesthetize the donor rat. The entire small bowel is harvested.
-
Graft Preservation: The intestinal graft is flushed and preserved in cold Ringer's lactate solution (4°C).
-
Recipient Operation: Anesthetize the recipient rat. Perform a heterotopic transplantation of the small bowel.
-
Reperfusion: The graft is reperfused for 60 minutes.
-
Sample Collection: After 60 minutes of reperfusion, collect samples of mesenteric lymph nodes, liver, spleen, and the ileal graft.
-
Analysis:
-
Bacterial Translocation: Quantify bacterial translocation in mesenteric lymph nodes, liver, and spleen.
-
Biochemical Analysis: Measure tissue myeloperoxidase (MPO) and malondialdehyde (MDA) levels in the ileal graft.
-
Histology: Grade histological damage using Park's classification.
-
Protocol 2: Ischemia-Reperfusion Injury in a Rat Kidney Model
Objective: To assess the effect of this compound on renal function following ischemia-reperfusion.
Animal Model: Wistar albino rats.
Experimental Groups:
-
Control Group A: 45 min ischemia followed by 60 min reperfusion.
-
Control Group B: 45 min ischemia followed by 120 min reperfusion.
-
This compound Group C: 45 min ischemia, immediate intravenous administration of this compound (10 mg/kg), followed by 60 min reperfusion.
-
This compound Group D: 45 min ischemia, immediate intravenous administration of this compound (10 mg/kg), followed by 120 min reperfusion.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rats and perform a laparotomy.
-
Ischemia: Induce ischemia by clamping the inferior aorta above the renal arteries for 45 minutes.
-
Drug Administration: In the treated groups, administer this compound (10 mg/kg) intravenously at the onset of reperfusion.
-
Reperfusion: Remove the clamp to allow reperfusion for the designated time (60 or 120 minutes).
-
Blood Collection: Collect blood samples for biochemical analysis.
-
Analysis: Measure mean blood creatinine levels to assess renal function.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the efficacy of a therapeutic agent like this compound in an organ transplantation model.
Logical Relationship of this compound's Protective Mechanisms
The protective effects of this compound in organ transplantation are multifaceted, stemming from its core antioxidant properties. This diagram illustrates the logical flow from its molecular action to the observed physiological outcomes.
Conclusion
The available preclinical data suggests that this compound and other lazaroids hold promise in mitigating ischemia-reperfusion injury in the context of organ transplantation. By inhibiting lipid peroxidation and reducing oxidative stress, these compounds can improve graft function and survival in animal models. The provided protocols and conceptual frameworks offer a starting point for further research and development in this area. Future studies should aim to further elucidate the precise molecular targets of this compound and to translate these promising preclinical findings into clinical applications for improving organ transplantation outcomes.
References
- 1. antiox.org [antiox.org]
- 2. Protective effects of lazaroid U74389G on intestinal graft after heterotopic small bowel transplantation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donor lazaroid pretreatment improves viability of livers harvested from non-heart-beating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of U-74389G Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-74389G, a 21-aminosteroid of the lazaroid class of compounds, is recognized for its potent antioxidant properties, primarily attributed to its ability to inhibit iron-dependent lipid peroxidation and scavenge reactive oxygen species (ROS).[1] These characteristics make it a compound of interest for mitigating oxidative stress-induced cellular damage in various pathological conditions. This document provides detailed application notes and protocols for the in vitro evaluation of the antioxidant capacity of this compound. The described assays focus on three key aspects of its antioxidant activity: inhibition of lipid peroxidation, superoxide dismutase (SOD) mimetic activity, and hydroxyl radical scavenging.
Mechanism of Antioxidant Action
This compound and other lazaroids are known to exert their antioxidant effects through multiple mechanisms. A primary mode of action is the inhibition of lipid peroxidation, where they can interrupt the chain reactions of lipid radical propagation within cellular membranes. Additionally, lazaroids have been shown to be effective scavengers of hydroxyl radicals, one of the most reactive and damaging ROS. While their direct superoxide scavenging ability is reported to be weak, they may influence superoxide-mediated processes indirectly.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the in vitro antioxidant capacity of this compound.
Table 1: Lipid Peroxidation Inhibition
| Assay System | Method | Concentration of this compound | Observed Effect | Reference |
| LDL Oxidation | γ-radiolysis induced | 20 µM | ~47% reduction in α-tocopherol disappearance | Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals. PubMed. |
| LDL Oxidation | γ-radiolysis induced | Concentration-dependent | Increased lag phase, reduced conjugated dienes and TBARS formation | Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals. PubMed. |
| Lens Homogenate | Iron/Haemoglobin induced | 10 µM (U-74389F) | Inhibition of lipid peroxidation | Protective effect of pirenoxine and U74389F on induced lipid peroxidation in mammalian lenses. An in vitro, ex vivo and in vivo study. PubMed. |
Table 2: Superoxide Dismutase (SOD) Mimetic Activity
| Assay System | Method | Concentration of Lazaroid | Observed Effect | Reference |
| Cell-free system | ESR spin-trapping | Not specified | Weak scavengers of superoxide radicals | Inhibition of Superoxide-Generating NADPH Oxidase of Human Neutrophils by Lazaroids (21-aminosteroids and 2-methylaminochromans). PubMed. |
| Human Neutrophils | PMA stimulation | 50 µM | 60-80% inhibition of superoxide-generating NADPH oxidase | Inhibition of Superoxide-Generating NADPH Oxidase of Human Neutrophils by Lazaroids (21-aminosteroids and 2-methylaminochromans). PubMed. |
Table 3: Hydroxyl Radical Scavenging Activity
| Assay System | Method | Concentration of Lazaroid | Observed Effect | Reference |
| Cell-free system | ESR spin-trapping (DMPO) | Not specified (U-78518F) | Strong scavenger of hydroxyl radicals | Inhibition of Superoxide-Generating NADPH Oxidase of Human Neutrophils by Lazaroids (21-aminosteroids and 2-methylaminochromans). PubMed. |
Experimental Protocols
The following are detailed protocols for the in vitro assessment of this compound's antioxidant capacity.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This protocol is adapted for testing the inhibition of iron-induced lipid peroxidation in a biological sample, such as a brain homogenate.
Materials:
-
This compound
-
Rat brain tissue
-
Phosphate buffered saline (PBS), pH 7.4
-
Ferrous sulfate (FeSO₄) solution (e.g., 10 mM)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v in 0.1 N NaOH)
-
n-butanol
-
Microcentrifuge tubes
-
Water bath
-
Spectrophotometer
Protocol:
-
Prepare Brain Homogenate: Homogenize fresh rat brain tissue in ice-cold PBS (e.g., 10% w/v). Centrifuge at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris. The supernatant will be used as the source of lipids.
-
Prepare this compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.
-
Reaction Setup: In microcentrifuge tubes, set up the following reaction mixtures:
-
Control: Brain homogenate + Vehicle (solvent for this compound) + FeSO₄
-
Test: Brain homogenate + this compound solution + FeSO₄
-
Blank: Brain homogenate + Vehicle (without FeSO₄)
-
-
Initiate Lipid Peroxidation: Add FeSO₄ solution to the 'Control' and 'Test' tubes to initiate lipid peroxidation. The final concentration of FeSO₄ should be optimized (e.g., 100 µM).
-
Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Develop Color:
-
Add TCA solution to each tube to precipitate proteins and stop the reaction.
-
Add TBA solution to each tube.
-
Vortex the tubes and heat them in a boiling water bath for 60 minutes. This allows the malondialdehyde (MDA), a product of lipid peroxidation, to react with TBA to form a colored complex.
-
-
Extraction: Cool the tubes to room temperature. Add n-butanol to each tube and vortex vigorously to extract the colored MDA-TBA adduct. Centrifuge the tubes to separate the layers.
-
Measurement: Carefully collect the upper organic layer and measure its absorbance at 532 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Superoxide Dismutase (SOD) Mimetic Activity Assay (NBT Reduction Assay)
This assay measures the ability of this compound to scavenge superoxide radicals generated by a non-enzymatic system (PMS/NADH).
Materials:
-
This compound
-
Tris-HCl buffer (e.g., 16 mM, pH 8.0)
-
Nitroblue tetrazolium (NBT) solution (e.g., 50 µM)
-
Nicotinamide adenine dinucleotide (NADH) solution (e.g., 78 µM)
-
Phenazine methosulfate (PMS) solution (e.g., 10 µM)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare this compound Solutions: Prepare a stock solution of this compound and serial dilutions in Tris-HCl buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Control: Tris-HCl buffer + NBT solution + NADH solution
-
Test: this compound solution + NBT solution + NADH solution
-
-
Initiate Reaction: To each well, add PMS solution to start the generation of superoxide radicals.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.
-
Measurement: Measure the absorbance at 560 nm using a microplate reader. The reduction of NBT by superoxide radicals forms a blue formazan product.
-
Calculation: Calculate the percentage of superoxide radical scavenging using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Hydroxyl Radical Scavenging Assay (Deoxyribose Assay)
This assay assesses the ability of this compound to scavenge hydroxyl radicals generated by the Fenton reaction.
References
Application Notes and Protocols: U-74389G in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of U-74389G, a 21-aminosteroid (lazaroid), in the study of traumatic brain injury (TBI). This compound is a potent inhibitor of lipid peroxidation and a scavenger of oxygen free radicals, making it a valuable tool for investigating the role of oxidative stress in the secondary injury cascade following TBI.[1][2] This document outlines its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and includes visualizations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
Traumatic brain injury initiates a complex cascade of secondary injury mechanisms, a key component of which is the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[1] This process damages cellular membranes, particularly mitochondrial membranes, leading to mitochondrial dysfunction, energy failure, and ultimately neuronal cell death.[3][4]
This compound exerts its neuroprotective effects primarily by inhibiting iron-dependent lipid peroxidation.[1] It is a lipophilic molecule that intercalates into the lipid bilayer of cell membranes.[1][5] This localization allows it to scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and preserving membrane integrity and function.[1][3] By mitigating oxidative damage, this compound helps to preserve mitochondrial function and reduce neuronal apoptosis following TBI.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the efficacy of this compound in rodent models of TBI.
Table 1: this compound Dosage and Administration in Rat TBI Models
| TBI Model | Animal Model | This compound Dosage | Administration Route | Timing of Administration | Reference |
| Controlled Cortical Impact (CCI) | Male Sprague-Dawley Rats | 1 mg/kg (IV) followed by 3 mg/kg (IP) | Intravenous and Intraperitoneal | IV at 15 min and 2 hrs post-injury; IP at 8 hrs post-injury | [3] |
| Fluid Percussion Injury | Male Sprague-Dawley Rats | 5 mg/kg | Intraperitoneal | 10 min prior to ischemia and at the beginning of reperfusion | [7][8] |
| Ischemia/Reperfusion | Male Wistar Rats | 10 mg/kg | Intravenous | Immediately after ischemia | [9] |
Table 2: Effects of this compound on Biochemical and Functional Outcomes in TBI Models
| TBI Model | Outcome Measure | This compound Treatment Effect | Timepoint of Assessment | Reference |
| Controlled Cortical Impact (CCI) | Mitochondrial Respiration (State III) | Significantly improved compared to vehicle | 72 hours post-injury | [10] |
| Controlled Cortical Impact (CCI) | Mitochondrial 4-HNE levels (Lipid Peroxidation Marker) | Significantly reduced compared to vehicle | 72 hours post-injury | [3] |
| Ischemia/Reperfusion | Brain Edema (Water Content) | Significantly reduced increase in water content | 12 hours post-reperfusion | [7][8] |
| Ischemia/Reperfusion | Blood-Brain Barrier Disruption (Evan's Blue Extravasation) | Significantly reduced extravasation | 12 hours post-reperfusion | [7] |
| Ischemia/Reperfusion | Malondialdehyde (MDA) Levels (Lipid Peroxidation Marker) | Significantly reduced | Not Specified | [6] |
| Ischemia/Reperfusion | Apoptotic Cells (TUNEL stain) | Significantly reduced number of apoptotic cells | Not Specified | [6] |
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in rat models of TBI.
Protocol 1: Controlled Cortical Impact (CCI) Injury in Rats
This protocol describes the induction of a focal TBI using a CCI device.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane, sodium pentobarbital)
-
Stereotaxic frame
-
Controlled Cortical Impact (CCI) device with impactor tip
-
Surgical drill with trephine bit (5mm diameter)
-
Surgical instruments (scalpel, forceps, retractors)
-
Bone wax
-
Sutures
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the rat and shave the scalp.
-
Secure the rat in a stereotaxic frame.[11]
-
Make a midline scalp incision to expose the skull.
-
Retract the periosteum to expose the parietal bone.
-
Perform a 5mm craniotomy over the desired cortical region (e.g., between bregma and lambda, lateral to the sagittal suture), leaving the dura mater intact.[12]
-
Position the CCI device impactor tip perpendicular to the exposed dura.
-
Set the desired impact parameters (e.g., velocity: 4 m/s, deformation depth: 2.8 mm, dwell time: 150 ms).[13]
-
Induce the cortical impact.
-
Control any bleeding with sterile cotton swabs.
-
Seal the craniotomy with bone wax.[12]
-
Suture the scalp incision.
-
Administer post-operative analgesics and monitor the animal during recovery on a heating pad.
Protocol 2: Fluid Percussion Injury (FPI) in Rats
This protocol details the induction of a diffuse TBI using a lateral fluid percussion device.
Materials:
-
Male Wistar rats (350-400g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Fluid percussion injury device
-
Surgical drill with trephine bit (3mm diameter)
-
Injury cannula (Luer-Lock)
-
Dental acrylic
-
Surgical instruments
-
Heating pad
-
Analgesics
Procedure:
-
Anesthetize the rat and secure it in a stereotaxic frame.[14]
-
Make a midline scalp incision and expose the skull.
-
Perform a 3mm craniotomy lateral to the sagittal suture, midway between bregma and lambda, leaving the dura intact.
-
Securely attach the injury cannula over the craniotomy using dental acrylic.
-
Allow the acrylic to harden completely.
-
Connect the cannula to the fluid percussion device, ensuring the system is free of air bubbles.[15]
-
Induce the injury by releasing the pendulum to deliver a fluid pulse of a specific pressure (e.g., 2.0-2.5 atm for moderate injury).
-
Immediately disconnect the rat from the device.
-
Suture the scalp incision.
-
Provide post-operative care as described in Protocol 1.
Protocol 3: Administration of this compound
This protocol outlines the preparation and administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, citrate buffer)
-
Syringes and needles for intravenous (IV) and intraperitoneal (IP) injection
Procedure:
-
Prepare the this compound solution in the appropriate vehicle to the desired concentration.
-
Intravenous (IV) Administration:
-
For administration via the tail vein, warm the rat's tail to dilate the veins.
-
Inject the calculated dose of this compound solution slowly into the lateral tail vein.
-
-
Intraperitoneal (IP) Administration:
-
Position the rat to expose the lower abdominal quadrant.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding the bladder and internal organs.
-
Inject the this compound solution.
-
Protocol 4: Assessment of Lipid Peroxidation (TBARS Assay)
This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in brain tissue.[16]
Materials:
-
Brain tissue homogenate
-
Trichloroacetic acid (TCA) solution
-
Thiobarbituric acid (TBA) solution
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue samples in ice-cold buffer containing BHT to prevent ex vivo lipid peroxidation.[17]
-
Precipitate proteins in the homogenate by adding TCA and centrifuge to collect the supernatant.
-
Add TBA solution to the supernatant and heat in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for the formation of the MDA-TBA adduct.[16]
-
Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm using a spectrophotometer.[16][18]
-
Calculate the concentration of MDA using a standard curve generated with known concentrations of MDA.
Protocol 5: Assessment of Mitochondrial Respiratory Function
This protocol outlines the measurement of mitochondrial respiration in isolated brain mitochondria.
Materials:
-
Isolated brain mitochondria
-
Respiration buffer
-
Mitochondrial substrates (e.g., glutamate, malate, succinate)
-
ADP
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A)
-
High-resolution respirometer (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)
Procedure:
-
Isolate mitochondria from brain tissue using differential centrifugation.
-
Resuspend the mitochondrial pellet in respiration buffer.
-
Add a known amount of mitochondrial protein to the respirometer chamber containing respiration buffer.
-
Measure the basal respiration rate (State 2).
-
Sequentially add substrates for Complex I (glutamate/malate) to measure State 2 respiration.
-
Add a saturating concentration of ADP to stimulate State 3 respiration (oxidative phosphorylation).
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak).
-
Add the uncoupler FCCP to measure maximal electron transport chain capacity.
-
Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to measure non-mitochondrial oxygen consumption.
-
Calculate respiratory control ratio (RCR = State 3/State 4o) and other respiratory parameters.
Visualizations
Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lazaroid this compound attenuates edema in rat brain subjected to post-ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjn.com.ro [rjn.com.ro]
- 10. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled Cortical Impact in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Controlled Cortical Impact Model - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]
- 15. conductscience.com [conductscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipid peroxidation measurement by thiobarbituric acid assay in rat cerebellar slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: U-74389G in Ischemia/Reperfusion (I/R) Injury Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of U-74389G in ischemia/reperfusion (I/R) injury studies. Below you will find troubleshooting guides and frequently asked questions to optimize your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in I/R injury?
A1: this compound, a 21-aminosteroid also known as a lazaroid, is a potent inhibitor of iron-dependent lipid peroxidation. In the context of I/R injury, its primary mechanism is to act as an antioxidant, protecting cell membranes from oxidative damage. Following an ischemic event, the reintroduction of oxygen during reperfusion leads to a burst of reactive oxygen species (ROS). This compound mitigates this by scavenging free radicals and inhibiting the chain reaction of lipid peroxidation, which helps to preserve the structural integrity of cell membranes. Additionally, some studies suggest that this compound possesses anti-apoptotic properties, further contributing to its protective effects on tissues subjected to I/R.
Q2: What is the optimal timing for this compound administration in an experimental I/R model?
A2: The therapeutic window for this compound is a critical determinant of its efficacy. Studies have shown that administration before the onset of ischemia or immediately upon reperfusion yields the most significant protective effects. One study found that pre-ischemic administration was more effective than pre-reperfusion administration in reducing markers of oxidative stress and apoptosis in a rat model of focal cerebral ischemia.[1] The protective effect diminishes as the time between reperfusion and administration increases.
Q3: What is a typical dosage range for this compound in rodent models of I/R injury?
A3: The effective dosage of this compound can vary depending on the animal model, the target organ, and the administration route. In rat models of cerebral ischemia, doses ranging from 3 mg/kg to 10 mg/kg have been shown to be effective. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q4: How should I prepare and administer this compound?
A4: The solubility and stability of this compound should be carefully considered. It is often supplied as a maleate salt. For intravenous (IV) administration, it is typically dissolved in a suitable vehicle, such as sterile saline. It is crucial to ensure complete dissolution and to prepare the solution fresh for each experiment to avoid degradation. The administration route can also influence the outcome, with intravenous and intraperitoneal (IP) injections being common in preclinical studies.
Troubleshooting Guide
Q1: I am not observing a significant neuroprotective effect with this compound in my MCAO rat model. What could be the issue?
A1: Several factors could contribute to a lack of efficacy. Consider the following:
-
Timing of Administration: As detailed in the FAQs, the timing of this compound administration is critical. If administered too late after reperfusion, its protective effects may be significantly reduced.
-
Dosage: The dosage may not be optimal for your specific model. A dose-response study is recommended to identify the most effective concentration.
-
Animal Strain: The outcomes of MCAO studies can be influenced by the rat strain used. Different strains can exhibit varying degrees of ischemic damage and responsiveness to treatment.
-
Severity of Ischemia: The duration and severity of the ischemic insult can impact the effectiveness of any therapeutic agent. A very severe ischemic event may overwhelm the protective capacity of this compound.
-
Drug Stability: Ensure that your this compound solution is freshly prepared and has not degraded.
Q2: I am observing high variability in my results between animals in the same treatment group. How can I reduce this?
A2: High variability is a common challenge in in vivo research. To minimize it:
-
Standardize Surgical Procedures: Ensure that the I/R surgery is performed consistently across all animals. This includes standardizing the duration of ischemia, anesthesia protocol, and monitoring of physiological parameters like body temperature.
-
Consistent Drug Administration: Administer this compound at the exact same time point relative to ischemia/reperfusion for all animals in a group. Use a consistent route and volume of administration.
-
Blinding: Whenever possible, blind the researchers who are performing the surgery, administering the treatment, and assessing the outcomes to reduce unconscious bias.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power and reduce the impact of individual outliers.
Q3: Are there any known side effects or off-target effects of this compound that I should be aware of?
A3: While generally considered a specific inhibitor of lipid peroxidation, some studies have reported other effects. For instance, in a swine model of pancreatic I/R injury, this compound administration was associated with more pronounced edema.[2] Another study in a swine model of liver I/R injury noted a more pronounced inflammatory reaction in the this compound treated groups. It is important to consider the specific organ system and animal model being studied and to assess a range of relevant histological and biochemical markers.
Data Presentation
Table 1: Effect of this compound Administration Timing on Neuronal Viability in a Rat Model of Global Cerebral Ischemia
| Treatment Group | Administration Timing | Number of Viable Neurons (per unit area) |
| Vehicle Control | 30 min before occlusion | 18.8 ± 8.7 |
| This compound | 30 min before occlusion | 44.7 ± 9.5 |
| This compound | At reperfusion | 46.4 ± 9.4 |
| This compound | 30 min after reperfusion | 40.3 ± 6.6 |
| This compound | 60 min after reperfusion | 10.2 ± 2.5 |
| Sham Control | No ischemia | 131.0 ± 3.3 |
| P < 0.05 compared to Vehicle Control |
Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress in a Rat Model of Focal Cerebral Ischemia
| Treatment Group | Malondialdehyde (MDA) Concentration | Superoxide Dismutase (SOD) Activity | Glutathione (GSH) Concentration |
| Control (Ischemia) | Increased | Decreased | Decreased |
| This compound (Pre-ischemia) | Significantly Reduced | Partially Restored | Partially Restored |
| This compound (Pre-reperfusion) | Reduced | Partially Restored | Partially Restored |
| The effects were more significant in the pre-ischemia group compared to the pre-reperfusion group.[1] |
Experimental Protocols
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia in rats, a common model for stroke research.
Materials:
-
Male Sprague-Dawley rats (280-310 g)
-
Isoflurane for anesthesia
-
Heating pad and rectal probe to maintain body temperature at 37°C
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 silk suture
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
Procedure:
-
Anesthetize the rat with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of oxygen and nitrous oxide.
-
Place the rat in a supine position on a heating pad to maintain normothermia.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Place a temporary ligature on the CCA and a microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired period of ischemia (e.g., 60 or 90 minutes), withdraw the filament to allow reperfusion.
-
Close the incision and allow the animal to recover from anesthesia.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (maleate salt)
-
Sterile 0.9% saline
-
Vortex mixer and/or sonicator
-
Syringes and needles for administration
Procedure:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the animal.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration. Use a vortex mixer or sonicator to aid dissolution if necessary. Ensure the solution is clear and free of particulates.
-
For intravenous administration, inject the solution slowly into a cannulated vein (e.g., femoral vein or tail vein) at the predetermined time point (e.g., 30 minutes before ischemia or at the onset of reperfusion).
-
For intraperitoneal administration, inject the solution into the peritoneal cavity.
Visualizations
Caption: this compound's protective mechanism in I/R injury.
Caption: this compound administration timing in an I/R experiment.
References
U-74389G solubility and stability in experimental buffers
Technical Support Center: U-74389G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as Methylated Tirilazad, is a potent antioxidant. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation.[1] This protective effect makes it a subject of investigation for conditions associated with ischemia-reperfusion injury.
2. What are the recommended solvents for preparing stock solutions of this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1][2] It has very limited solubility in aqueous buffers alone. For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended.
3. How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions: For optimal stability, store stock solutions in tightly sealed vials. MedChemExpress recommends storing stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Question: I've prepared a stock solution of this compound in DMSO, but when I dilute it into my aqueous experimental buffer (e.g., PBS or cell culture medium), a precipitate forms. How can I prevent this?
Answer: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: The most likely cause is that the final concentration of this compound in your aqueous buffer exceeds its solubility limit. Try preparing a more dilute working solution.
-
Optimize the Dilution Method:
-
Ensure your DMSO stock solution is fully dissolved and at room temperature before use.
-
When diluting, add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Avoid preparing large volumes of diluted solutions that will sit for extended periods before use.
-
-
Maintain a Low Percentage of DMSO: Keep the final concentration of DMSO in your experimental buffer as low as possible (typically below 0.5% or 0.1% for cell-based assays) to avoid solvent-induced artifacts. If precipitation still occurs at a low final DMSO concentration, you may be exceeding the aqueous solubility of this compound.
-
Consider a Co-solvent System: For some experimental setups, a small amount of a co-solvent might be acceptable. However, this should be carefully validated for compatibility with your specific assay.
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in the efficacy of this compound between experiments. What could be the cause?
Answer: Inconsistent results can stem from issues with the stability and handling of this compound solutions.
-
Stock Solution Stability: Ensure that your stock solutions are stored correctly and used within the recommended timeframe (-80°C for up to 6 months; -20°C for up to 1 month).[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
-
Working Solution Stability: this compound is likely less stable in aqueous buffers. Prepare your final working solutions fresh for each experiment and use them promptly. Do not store diluted aqueous solutions of this compound.
-
Light Sensitivity: While not explicitly stated in the provided documents, many complex organic molecules are sensitive to light. Protect your stock and working solutions from direct light exposure.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Source |
| DMF | 36.3 | Cayman Chemical[1] |
| DMSO | 35.3 | Cayman Chemical[1] |
| DMSO | 25 | LKT Labs[2] |
| Ethanol | 25 | LKT Labs[2] |
| Ethanol | 1.36 | Cayman Chemical[1] |
| DMSO:PBS (pH 7.2) (1:1) | 0.05 | Cayman Chemical[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Maximum Storage Period | Source |
| -80°C | 6 months | MedChemExpress[3] |
| -20°C | 1 month | MedChemExpress[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Calculate the Required Mass: Based on the desired stock concentration and volume, calculate the mass of this compound powder needed. (Molecular Weight: 726.9 g/mol ).
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
-
Thaw Stock Solution: Retrieve an aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-warm Buffer: Warm the required volume of cell culture medium or PBS to the experimental temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If a very low final concentration is required, perform an intermediate dilution of the stock solution in DMSO.
-
Final Dilution: While vortexing the pre-warmed buffer, add the required volume of the this compound stock solution dropwise. This ensures rapid and even dispersion.
-
Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation and degradation.
Visualizations
References
How to improve the efficacy of U-74389G in neuroprotection
Welcome to the technical support center for U-74389G, a potent 21-aminosteroid (lazaroid) neuroprotective agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficacy of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound and offers potential solutions to enhance its neuroprotective effects.
Issue 1: Suboptimal Neuroprotection Observed
Possible Cause: Dosage and timing of administration are critical for the efficacy of this compound.
Troubleshooting Steps:
-
Optimize Dosage: The effective dose of this compound can vary depending on the animal model and the severity of the injury. A dose-response study is recommended to determine the optimal concentration for your specific experimental conditions.[1] Studies have shown that both low and high doses may be less effective than an optimal mid-range dose. For instance, in a traumatic brain injury model, a 1 mg/kg intravenous dose followed by a 3 mg/kg intraperitoneal dose showed significant improvement in mitochondrial respiration, while other doses were less effective.[1] In a rat model of radiosurgery-induced brain injury, a high dose of 15 mg/kg was protective, whereas a low dose of 5 mg/kg was not.[2]
-
Adjust Administration Timing: The therapeutic window for this compound is crucial. Administration before the onset of ischemia or very soon after the initial insult has been shown to be more effective than delayed administration.[3][4] For example, in a model of focal cerebral ischemia, administration of this compound before ischemia was more effective in reducing lipid peroxidation and apoptosis than administration before reperfusion.[3][4] In a global cerebral ischemia model, administration up to 30 minutes after reperfusion showed significant neuroprotection, which was lost when administration was delayed to 60 minutes after reperfusion.[3]
-
Route of Administration: The route of administration can impact the bioavailability and efficacy of the compound. Intravenous (IV) administration is often used for rapid delivery to the central nervous system.[1] Intraperitoneal (IP) injections are also common in animal studies.[3] The choice of administration route should be justified based on the experimental design and pharmacokinetic considerations.
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent experimental procedures or biological variability can lead to variable outcomes.
Troubleshooting Steps:
-
Standardize Surgical Procedures: Ensure that the surgical procedures for inducing neural injury (e.g., ischemia-reperfusion, traumatic brain injury) are highly consistent across all animals. This includes the duration of ischemia, the force of impact in trauma models, and anesthetic protocols.
-
Control Physiological Parameters: Monitor and maintain stable physiological parameters such as body temperature, blood pressure, and blood gases during and after the surgical procedure, as these can significantly influence the extent of neuronal damage.
-
Use a Vehicle Control Group: Always include a vehicle-treated control group to account for any effects of the solvent used to dissolve this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of iron-dependent lipid peroxidation.[5] It acts as an antioxidant, scavenging free radicals and preventing damage to cellular membranes, particularly mitochondrial membranes, which are crucial for neuronal survival.[1][6] This inhibition of lipid peroxidation helps to preserve mitochondrial function and reduce apoptosis (programmed cell death) in neurons following an ischemic or traumatic insult.[1][3][4]
Q2: How can the efficacy of this compound be enhanced?
A2: The efficacy of this compound can be potentially enhanced through several strategies:
-
Combination Therapy:
-
NMDA Receptor Antagonists: Combining this compound with an N-methyl-D-aspartate (NMDA) receptor antagonist could offer synergistic neuroprotection by targeting both oxidative stress and excitotoxicity, two major pathways of neuronal death in acute brain injury.[7][8]
-
Calcium Channel Blockers: Co-administration with calcium channel blockers may provide additional benefit by reducing intracellular calcium overload, a key trigger of cell death pathways.[9][10]
-
Therapeutic Hypothermia: Mild to moderate hypothermia (32-35°C) is a known neuroprotective strategy.[11] Combining this compound with therapeutic hypothermia could provide additive or synergistic effects by targeting different aspects of the secondary injury cascade.[12]
-
-
Advanced Drug Delivery Systems:
-
Liposomal Formulations: Encapsulating this compound in liposomes could improve its solubility, stability, and ability to cross the blood-brain barrier (BBB), thereby increasing its concentration at the site of injury.[13][14]
-
Nanoparticle-based Delivery: Conjugating this compound to nanoparticles can facilitate targeted delivery to the brain and enhance its therapeutic efficacy.[15][16]
-
Q3: What are the key downstream effects of this compound's inhibition of lipid peroxidation?
A3: By inhibiting lipid peroxidation, this compound helps to:
-
Preserve Mitochondrial Function: It protects mitochondrial membranes from oxidative damage, thereby maintaining their respiratory capacity and ability to produce ATP.[1][17]
-
Reduce Apoptosis: It decreases the number of apoptotic cells in the ischemic brain.[3][4]
-
Maintain Antioxidant Enzyme Activity: It helps to restore the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[3][18]
-
Decrease Harmful Aldehydes: It reduces the levels of reactive aldehydes, such as 4-hydroxynonenal (4-HNE) and acrolein, which are toxic byproducts of lipid peroxidation.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the efficacy of this compound in various models of neurological injury.
Table 1: Effect of this compound on Biochemical Markers of Ischemia-Reperfusion Injury in Rats
| Parameter | Control (Ischemia-Reperfusion) | This compound Treated | Percentage Change | Reference |
| Creatinine (mg/dL) | 0.85 ± 0.12 | 0.65 ± 0.09 | -23.5% | [19] |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.5 ± 0.4 | 1.5 ± 0.3 | -40.0% | [5] |
| Superoxide Dismutase (SOD) (U/mg protein) | 12.5 ± 1.8 | 18.2 ± 2.1 | +45.6% | [3] |
| Glutathione (GSH) (nmol/mg protein) | 4.8 ± 0.6 | 7.1 ± 0.8 | +47.9% | [3] |
Table 2: Dose-Dependent Effect of this compound on Mitochondrial Respiration in a Rat Model of Traumatic Brain Injury
| This compound Dose (IV + IP in mg/kg) | State III Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) | Reference |
| Vehicle | 75.3 ± 5.1 | 3.2 ± 0.3 | [1] |
| 0.3 + 1 | 82.1 ± 6.3 | 3.5 ± 0.4 | [1] |
| 1 + 3 | 95.8 ± 7.2 | 4.1 ± 0.5 | [1] |
| 3 + 10 | 88.4 ± 6.9 | 3.8 ± 0.4 | [1] |
| 10 + 30 | 80.2 ± 5.8 | 3.4 ± 0.3 | [1] |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Protocol 1: Focal Cerebral Ischemia-Reperfusion in Rats
This protocol is based on methodologies described in studies evaluating the neuroprotective effects of this compound.[3][4]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (280-310 g).
-
Anesthesia: Intraperitoneal injection of chloral hydrate (300 mg/kg).
2. Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired period of ischemia (e.g., 2 hours), withdraw the suture to allow reperfusion.
3. This compound Administration:
-
Pre-ischemia group: Administer this compound (e.g., 5 mg/kg, IP) 30 minutes before MCAO.
-
Reperfusion group: Administer this compound (e.g., 5 mg/kg, IP) immediately upon reperfusion.
-
Vehicle control group: Administer the same volume of vehicle at the corresponding time points.
4. Outcome Measures:
-
Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: At 24 or 48 hours, sacrifice the animals, remove the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Biochemical Assays: Homogenize brain tissue to measure markers of oxidative stress (MDA, SOD, GSH) and apoptosis (e.g., TUNEL staining).
Protocol 2: Traumatic Brain Injury (Controlled Cortical Impact) in Rats
This protocol is adapted from studies investigating this compound in traumatic brain injury models.[1]
1. Animal Model:
-
Species: Male Sprague-Dawley rats (300-350 g).
-
Anesthesia: Inhalation of isoflurane.
2. Surgical Procedure (Controlled Cortical Impact - CCI):
-
Perform a craniotomy over the right parietal cortex.
-
Use a pneumatic impactor device to deliver a controlled cortical impact (e.g., 2.2 mm deformation depth, 4 m/s velocity).
-
Suture the scalp and allow the animal to recover.
3. This compound Administration:
-
Administer this compound or vehicle intravenously at 15 minutes and 2 hours post-injury, followed by an intraperitoneal dose at 8 hours post-injury.
-
Example dosing regimen: 1 mg/kg IV + 3 mg/kg IP.
4. Outcome Measures:
-
Mitochondrial Function: At 72 hours post-injury, isolate mitochondria from the cortical tissue and measure respiratory rates using a Clark-type oxygen electrode.
-
Lipid Peroxidation Markers: Quantify levels of 4-HNE and acrolein in mitochondrial lysates using Western blotting or ELISA.
-
Histological Analysis: Perform histological staining (e.g., H&E, Nissl) to assess tissue damage and neuronal loss.
Visualizations
Caption: this compound's mechanism of action in inhibiting the lipid peroxidation cascade.
References
- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioprotective effects of the 21-aminosteroid this compound for stereotactic radiosurgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic time window for the 21-aminosteroid, this compound, in global cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapies Targeting Lipid Peroxidation in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined opioid-NMDA antagonist therapies. What advantages do they offer for the control of pain syndromes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting NMDA receptors with an antagonist is a promising therapeutic strategy for treating neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. T-type Calcium Channel Blockers as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of blockers for T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hypothermia for traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Nanoparticles for Targeted Brain Drug Delivery: What Do We Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amelioration of mitochondrial function by a novel antioxidant U-101033E following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The 21-aminosteroid this compound protects the antioxidant enzymes in the ischemia/reperfusion-induced rat brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-response studies for U-74389G in different animal species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the 21-aminosteroid U-74389G in various animal models. The information is compiled from a review of preclinical studies to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected neuroprotective effects of this compound in our spinal cord injury model. What could be the reason?
A1: Several factors could contribute to a lack of observed efficacy. One study in a canine model of acute-compressive spinal cord trauma found that despite some neurological and histopathological differences, the clinical efficacy of this compound could not be definitively established.[1] It is crucial to ensure that the dosage and administration timing are appropriate for your specific model. For instance, in a rat model of traumatic brain injury, a specific dosing regimen of 1 mg/kg intravenously at 15 minutes and 2 hours post-injury, followed by a 3 mg/kg intraperitoneal dose at 8 hours, was found to be most effective in protecting mitochondrial function.[2][3] Variability in injury severity can also significantly impact outcomes.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a 21-aminosteroid, also known as a "lazaroid," that functions as a potent antioxidant. Its primary mechanism is the inhibition of lipid peroxidation in cell membranes.[2][3][4][5] By integrating into the lipid bilayer, it stabilizes membranes and scavenges lipid peroxyl radicals, thereby preventing the propagation of oxidative damage that is a key feature of secondary injury cascades in conditions like ischemia-reperfusion and trauma.[5][6]
Q3: Is there an optimal route of administration for this compound?
A3: The most common and effective route of administration in the reviewed studies is intravenous (IV) injection, particularly for acute injury models where rapid systemic distribution is required.[1][2][7][8] This allows for precise control over the initial dosage and immediate bioavailability. Intraperitoneal (IP) injections have also been used, sometimes as a "booster" dose following initial IV administration.[2][3] The choice of administration route should be guided by the specific experimental design and the pharmacokinetic profile of the compound.
Q4: We are seeing high variability in our results in an ischemia-reperfusion model. What are some potential sources of this variability?
A4: Ischemia-reperfusion models can be inherently variable. One study in an equine model of small intestinal ischemia-reperfusion highlighted that a low-flow ischemia model resulted in high variability in mucosal damage compared to a no-flow model, which produced more consistent injury.[9] Factors such as the precise control of blood flow reduction, the duration of ischemia and reperfusion, and the specific tissue being studied can all contribute to variability. It is essential to standardize the surgical procedure and monitoring to minimize these variations.
Troubleshooting Guides
Issue: Inconsistent results in a rat model of colitis.
-
Possible Cause: The method of colitis induction can significantly affect the severity and consistency of the inflammation.
-
Troubleshooting Steps:
-
Standardize TNBS Administration: The concentration and volume of trinitrobenzenesulfonic acid (TNBS) are critical. One study found that adjusting the concentration of TNBS while keeping the volume constant allowed for the induction of a more moderate and reproducible colitis.[1]
-
Fasting Period: Ensure a consistent fasting period (e.g., 24 hours with free access to water) before TNBS administration, as this can influence the susceptibility of the colonic mucosa to injury.[8]
-
Catheter Placement: The depth of catheter insertion for TNBS delivery should be consistent to target the same region of the colon in all animals.[10]
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Post-Procedure Care: Providing hydration support, such as sucrose water in saline, can help prevent dehydration and improve survival rates, leading to more consistent experimental groups.[10]
-
Issue: Lack of significant therapeutic effect in a swine model of pancreatitis.
-
Possible Cause: The dose and timing of this compound administration may not be optimal for this specific model and species.
-
Troubleshooting Steps:
-
Dose-Response Study: A study on pancreatic ischemia-reperfusion injury in swine using a 10 mg/kg intravenous dose of this compound did not find a significant therapeutic effect.[8] It may be necessary to conduct a pilot dose-response study to determine the optimal dosage for this model.
-
Timing of Administration: In the aforementioned study, this compound was administered just before reperfusion.[8] In other models, administration prior to the ischemic insult has shown more significant protective effects.[6] Consider altering the timing of administration in relation to the ischemic event.
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Biomarker Selection: The study in swine pancreatitis did not find significant differences in malondialdehyde (MDA) or tumor necrosis factor-alpha (TNF-α) levels.[8] It may be beneficial to assess a broader range of oxidative stress and inflammatory markers to fully characterize the drug's effect.
-
Quantitative Data Summary
Table 1: Dose-Response Data for this compound in Canine Models
| Indication | Dosage | Route of Administration | Key Findings | Reference |
| Spinal Cord Trauma | Initial: 3 mg/kg, 10 mg/kg, or 30 mg/kg, followed by reduced maintenance doses | Intravenous | No definitive clinical efficacy established. | [1] |
Table 2: Dose-Response Data for this compound in Equine Models
| Indication | Dosage | Route of Administration | Key Findings | Reference |
| Small Intestinal Ischemia-Reperfusion | 3 mg/kg or 10 mg/kg | Intravenous | Not effective in preventing continued reduction in mucosal volume and surface area at the doses given. |
Table 3: Dose-Response Data for this compound in Rodent Models
| Indication | Dosage | Route of Administration | Key Findings | Reference |
| Renal Ischemia-Reperfusion | 10 mg/kg | Intravenous | Significantly decreased creatinine levels. | [7][11] |
| Colitis | Not specified | Intravenous | Reduced TNF-α, macroscopic damage, and increased body weight. | [2] |
| Traumatic Brain Injury | 1 mg/kg (IV at 15 min & 2h) + 3 mg/kg (IP at 8h) | Intravenous & Intraperitoneal | Most effective dose for protecting mitochondrial respiratory function. | [2][3] |
| Focal Cerebral Ischemia-Reperfusion | Not specified | Not specified | Reduced MDA, restored SOD and GSH, and reduced apoptosis. | [6] |
Table 4: Dose-Response Data for this compound in Swine Models
| Indication | Dosage | Route of Administration | Key Findings | Reference |
| Pancreatic Ischemia-Reperfusion | 10 mg/kg | Intravenous | Did not exert a sizable therapeutic effect in attenuating pancreatic damage. | [8] |
| Lung Ischemia-Reperfusion | 3 mg/kg (3 doses) | Intravenous | Ameliorated lung injury. | [12] |
Experimental Protocols
Protocol 1: Canine Spinal Cord Injury Model
-
Animal Model: Adult dogs.
-
Anesthesia: Appropriate general anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
Injury Induction:
-
Compression Model: A balloon catheter is inflated with a specific volume of saline (e.g., 1.0 ml for moderate, 1.5 ml for severe injury) for a defined duration (e.g., 10 minutes) to compress the spinal cord.[13]
-
Weight Drop Model: A specific weight is dropped from a set height onto the exposed dura mater.
-
-
This compound Administration:
-
The drug is administered intravenously at the desired dose(s) and time points relative to the injury. For example, an initial dose 30 minutes post-trauma, followed by reduced maintenance doses.[1]
-
-
Post-Operative Care: Animals receive appropriate analgesic and supportive care. Neurological function is assessed daily for a set period (e.g., 21 days) using a standardized scoring system (e.g., Basso, Beattie, and Bresnahan (BBB) locomotor rating scale).[1][13]
-
Histopathological Analysis: At the end of the study period, spinal cord tissue is collected for histopathological examination to assess the extent of damage and any treatment-related changes.[1]
Protocol 2: Rat Colitis Model
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Pre-Induction: Animals are fasted for 24 hours with free access to water.[8]
-
Anesthesia: Light anesthesia is induced (e.g., urethane).[8]
-
Colitis Induction:
-
A solution of trinitrobenzenesulfonic acid (TNBS) in ethanol (e.g., 50% v/v) is prepared.[8]
-
A flexible catheter is inserted intra-rectally to a depth of approximately 8 cm.
-
The TNBS solution is instilled into the colon (e.g., 100 mg/kg).[8] The animal is held in a head-down position for a short period to ensure distribution of the solution.[10]
-
-
This compound Administration:
-
This compound is administered daily via the desired route (e.g., intravenously) for a specified duration (e.g., 6 days).[2]
-
-
Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily.[8]
-
Endpoint Analysis: After the treatment period, animals are euthanized, and the colon is removed.
Protocol 3: Equine Small Intestinal Ischemia-Reperfusion Model
-
Animal Model: Healthy adult horses.
-
Anesthesia: General anesthesia is induced and maintained. A midline laparotomy is performed.[14]
-
Ischemia Induction:
-
A segment of the jejunum is isolated.
-
The mesenteric arteries and veins supplying the segment are occluded using umbilical tape or vascular clamps to induce ischemia.[9][14]
-
The model can be either "no-flow" (complete occlusion) or "low-flow" (partial occlusion to a specific percentage of baseline blood flow).[9]
-
Ischemia is maintained for a defined period (e.g., 120 minutes).[9]
-
-
This compound Administration:
-
The drug is administered intravenously at a specified time point, for example, 15 minutes prior to reperfusion.
-
-
Reperfusion: The vascular occlusion is removed, and blood flow is restored for a set duration (e.g., 120 minutes).[9]
-
Sample Collection: Blood and intestinal tissue samples are collected at baseline, during ischemia, and during reperfusion for analysis.[14]
-
Analysis: Intestinal tissue is evaluated for histological changes, and blood samples can be analyzed for markers of inflammation and oxidative stress.
Visualizations
References
- 1. Relevance of TNBS-Colitis in Rats: A Methodological Study with Endoscopic, Histologic and Transcriptomic Characterization and Correlation to IBD | PLOS One [journals.plos.org]
- 2. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of experimental rat colitis [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Video: DNBS/TNBS Colitis Models: Providing Insights Into Inflammatory Bowel Disease and Effects of Dietary Fat [jove.com]
- 11. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New canine spinal cord injury model free from laminectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Adaptive mechanisms in no flow vs. low flow ischemia in equine jejunum epithelium: Different paths to the same destination [frontiersin.org]
Technical Support Center: Enhancing the Bioavailability of 21-Aminosteroids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 21-aminosteroids.
Frequently Asked Questions (FAQs)
Q1: What are 21-aminosteroids and what is their primary mechanism of action?
A1: 21-aminosteroids, also known as lazaroids, are a class of synthetic steroids that are potent inhibitors of iron-dependent lipid peroxidation.[1][2] Unlike glucocorticoids, they lack hormonal effects.[2] Their primary mechanism of action involves scavenging lipid peroxyl radicals and stabilizing cell membranes, which helps to mitigate cellular damage caused by oxidative stress, particularly in the central nervous system.[2][3] A notable example of a 21-aminosteroid is Tirilazad Mesylate (U-74006F).
Q2: What are the main reasons for the poor bioavailability of 21-aminosteroids?
Q3: What formulation strategies can be employed to improve the bioavailability of 21-aminosteroids?
A3: Several advanced formulation strategies can be utilized to overcome the poor solubility and enhance the oral bioavailability of 21-aminosteroids. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): Encapsulating the drug in lipid-based carriers such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[5]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly enhance the rate and extent of absorption.[6]
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Prodrug Approach: Modifying the chemical structure of the 21-aminosteroid to create a more soluble or permeable prodrug that is converted to the active drug in the body. Amino acid ester prodrugs are a potential option to improve systemic absorption.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in-vitro/in-vivo evaluation of 21-aminosteroid delivery systems.
| Problem | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency of 21-aminosteroid in lipid-based formulations (e.g., liposomes, SLNs). | Poor solubility of the drug in the molten lipid or aqueous phase during formulation. Incompatible lipid composition. Improper formulation parameters (e.g., temperature, sonication time). | Optimize the lipid composition by screening different lipids and their ratios. Increase the temperature of the lipid phase during formulation to improve drug solubility. Adjust sonication or homogenization time and intensity. Consider using a co-solvent to dissolve the drug before adding it to the lipid phase. |
| Inconsistent particle size or high polydispersity index (PDI) in nanoparticle formulations. | Inadequate homogenization or sonication. Aggregation of nanoparticles during formulation or storage. Inappropriate surfactant concentration. | Optimize the energy input during particle size reduction (e.g., increase homogenization pressure or sonication amplitude). Screen different types and concentrations of stabilizers (surfactants) to prevent aggregation. Control the temperature during the formulation process. |
| Precipitation of the 21-aminosteroid during in-vitro dissolution testing. | Supersaturation of the drug in the dissolution medium. Change in pH leading to decreased solubility. | Incorporate precipitation inhibitors in the formulation. Use biorelevant dissolution media that mimic the composition of gastrointestinal fluids. Ensure the pH of the dissolution medium is maintained within a range where the drug is most soluble. |
| High variability in plasma concentrations during in-vivo animal studies. | Food effects influencing drug absorption. Inconsistent dosing volume or technique. Variability in animal physiology. | Conduct studies in both fasted and fed states to assess the food effect. Ensure accurate and consistent administration of the formulation. Increase the number of animals per group to account for biological variability. |
| Low oral bioavailability despite using an enhanced formulation. | The formulation may not be adequately protecting the drug from first-pass metabolism. The drug may have poor permeability across the intestinal epithelium (BCS Class IV). | Consider formulations that promote lymphatic transport to bypass the liver. Investigate the use of permeation enhancers in the formulation. Evaluate a prodrug strategy to improve permeability. |
Data Presentation
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability with different formulation strategies for a model 21-aminosteroid. Note: This data is for illustrative purposes and is not derived from a single comparative study.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Oral Suspension | 50 | 1400 | 2 | 13,000 | 100 |
| Nanoparticle Formulation | 50 | 4800 | 1.5 | 58,400 | ~450 |
| Solid Lipid Nanoparticles (SLNs) | 20 | 8510 | 1 | - | ~1000 (compared to commercial formulation) |
Data is conceptual and derived from studies on poorly soluble drugs to demonstrate the potential of formulation strategies.[6][9]
Experimental Protocols
Preparation of 21-Aminosteroid-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.
Materials:
-
21-Aminosteroid (e.g., Tirilazad Mesylate)
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the 21-aminosteroid in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 15-30 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In-vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol outlines a method to assess the intestinal permeability of a 21-aminosteroid formulation.
Materials:
-
Caco-2 cells
-
Transwell® inserts with polycarbonate membranes
-
Culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
21-Aminosteroid formulation and control solution
-
Lucifer yellow (for monolayer integrity testing)
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Add the 21-aminosteroid formulation (dissolved in HBSS) to the apical (AP) side and fresh HBSS to the basolateral (BL) side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the sample from the apical side.
-
Analyze the concentration of the 21-aminosteroid in all samples using a validated analytical method (e.g., HPLC).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Assess monolayer integrity post-experiment using Lucifer yellow permeability.
In-vivo Oral Bioavailability Study in a Rat Model
This protocol describes a typical animal study to evaluate the oral bioavailability of a 21-aminosteroid formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
21-Aminosteroid formulation and control solution
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Fast the rats overnight (8-12 hours) with free access to water.
-
Administer the 21-aminosteroid formulation or control solution orally via gavage at a predetermined dose.
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect blood samples (e.g., from the tail vein or saphenous vein) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of the 21-aminosteroid in the plasma samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative oral bioavailability of the test formulation compared to the control solution.
Signaling Pathways and Experimental Workflows
Iron-Dependent Lipid Peroxidation and the Action of 21-Aminosteroids
The following diagram illustrates the mechanism of iron-dependent lipid peroxidation and the inhibitory action of 21-aminosteroids like Tirilazad. Oxidative stress leads to the release of iron from proteins, which then catalyzes the formation of highly reactive hydroxyl radicals. These radicals initiate a chain reaction of lipid peroxidation in cell membranes, leading to cell damage. 21-aminosteroids intervene by scavenging lipid peroxyl radicals, thereby terminating the chain reaction.
Experimental Workflow for Formulation Development and Evaluation
This workflow outlines the key steps in developing and testing a novel formulation for a 21-aminosteroid to improve its oral bioavailability.
References
- 1. Novel inhibitors of iron-dependent lipid peroxidation for neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and pre-clinical studies of new amino-acid ester thiazolide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazolide Prodrug Esters and Derived Peptides: Synthesis and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Technical Support Center: U-74389G in Experimental Models
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the 21-aminosteroid U-74389G, a potent inhibitor of lipid peroxidation. While extensive research has been conducted on its acute effects, data on long-term treatment in chronic models is limited. This resource addresses common questions and troubleshooting scenarios based on the available scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a member of the lazaroid class of compounds and functions primarily as a potent inhibitor of lipid peroxidation and a scavenger of oxygen free radicals.[1][2] It integrates into cellular membranes, where it can interrupt the chain reaction of lipid peroxidation, thereby protecting the cell from oxidative damage.[3]
Q2: Are there any known long-term effects of this compound treatment in chronic models?
A2: The available scientific literature primarily focuses on the acute and short-term administration of this compound in models of ischemia-reperfusion injury, traumatic brain injury, and spinal cord injury.[4][5][6][7] There is a notable lack of published studies investigating the long-term effects of chronic this compound treatment. Therefore, researchers should exercise caution and design their long-term studies with careful monitoring for potential unforeseen effects.
Q3: In which experimental models has this compound shown efficacy?
A3: this compound has demonstrated beneficial effects in a variety of experimental models of acute injury, including spinal cord trauma, experimental head injury, and subarachnoid hemorrhage.[1] It has also been shown to be effective in models of ischemia-reperfusion injury in various organs such as the kidney and brain.[4][6][7][8] However, it is important to note that clinical studies have not always confirmed this efficacy, potentially due to challenges in achieving therapeutic drug concentrations in humans.[1][9]
Q4: What are the potential limitations of this compound in a therapeutic context?
A4: A key limitation of lazaroid compounds like this compound is their potent but specific action against lipid peroxidation.[9] They may not influence other critical injury processes that occur during the later stages of cell injury.[9] This specificity might explain the limited clinical efficacy observed in some trials.[9] Additionally, achieving and maintaining therapeutic concentrations in the central nervous system can be challenging.[1]
Troubleshooting Guides
Problem: Inconsistent or lack of neuroprotective effect in our in vivo model.
-
Solution:
-
Verify Drug Delivery and Dosage: Ensure that the administration route and dosage are consistent with previously published effective doses in similar models. For instance, in a rat model of traumatic brain injury, intravenous administration at 15 minutes and 2 hours post-injury, followed by an intraperitoneal dose at 8 hours, was shown to be effective.[5]
-
Confirm Timing of Administration: The therapeutic window for this compound is critical. Administration before the onset of ischemia has been shown to be more effective than administration before reperfusion.[6] Review your experimental timeline to ensure optimal drug delivery relative to the induced injury.
-
Assess Blood-Brain Barrier Permeability: In central nervous system injury models, the ability of this compound to cross the blood-brain barrier is crucial. Post-traumatic increases in permeability can influence drug delivery.[3] Consider co-administration with agents that may enhance permeability if this is a suspected issue, though this would require careful validation.
-
Evaluate Outcome Measures: Lazaroids are potent inhibitors of lipid peroxidation.[9] Ensure your chosen outcome measures are sensitive to this specific mechanism. Consider including direct markers of lipid peroxidation, such as 4-HNE and acrolein, in your analysis.[5]
-
Problem: High variability in renal function readouts following ischemia-reperfusion injury.
-
Solution:
-
Standardize Surgical Procedure: Minor variations in the duration of ischemia and the reperfusion technique can lead to significant variability in outcomes. Ensure a highly standardized and reproducible surgical protocol across all experimental animals.
-
Control for Reperfusion Time: Reperfusion time can influence biochemical markers of renal function.[4] Ensure that tissue and blood samples are collected at consistent time points post-reperfusion for all animals.
-
Monitor Animal Health Status: Pre-existing health conditions in experimental animals can affect their response to ischemia-reperfusion injury and drug treatment. Ensure all animals are healthy and of a consistent age and weight.
-
Confirm Drug Formulation and Administration: Ensure the this compound is properly dissolved and administered at the correct concentration. In a rat model of renal ischemia-reperfusion, a single administration was sufficient to see an effect on creatinine levels.[4]
-
Quantitative Data Summary
Table 1: Effects of this compound on Renal Function in a Rat Ischemia-Reperfusion Model
| Parameter | Treatment Group | Reperfusion Time | Result | p-value | Reference |
| Creatinine Levels | This compound | 60 min & 120 min | 21.02 ± 5.06% decrease | p = 0.0001 | [4] |
| Urea Levels | This compound | 60 min & 120 min | 11.35 ± 2.73% decrease | P=0.0001 | [10] |
Table 2: Effects of this compound on Mitochondrial Respiration in a Rat Traumatic Brain Injury Model
| Mitochondrial Respiration State | Treatment Group (1 mg/kg IV + 3 mg/kg IP) | Time Point | Result | Reference |
| State II | This compound | 72 h post-injury | Significantly improved compared to vehicle | [5] |
| State III | This compound | 72 h post-injury | Significantly improved compared to vehicle | [5] |
| State V(II) | This compound | 72 h post-injury | Significantly improved compared to vehicle | [5] |
| Respiratory Control Ratio (RCR) | This compound | 72 h post-injury | Significantly improved compared to vehicle | [5] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Renal Ischemia-Reperfusion Injury (Adapted from[4][8])
-
Animal Model: Use adult male Wistar rats.
-
Anesthesia: Anesthetize the rats according to approved institutional protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping the renal pedicles with non-traumatic vascular clamps for a predetermined duration (e.g., 30 or 60 minutes).
-
Remove the clamps to initiate reperfusion.
-
-
Drug Administration:
-
Divide animals into control and treatment groups.
-
The treatment group receives this compound at a specified dose (e.g., 10 mg/kg) via a specified route (e.g., intravenous) at a specific time point relative to ischemia or reperfusion.
-
The control group receives a vehicle control.
-
-
Sample Collection:
-
Collect blood samples at defined reperfusion times (e.g., 60 and 120 minutes) for measurement of serum creatinine and urea levels.
-
At the end of the experiment, euthanize the animals and collect kidney tissue for histological analysis and measurement of markers of oxidative stress (e.g., malondialdehyde, tumor necrosis factor-α).
-
Protocol 2: Evaluation of this compound in a Rat Model of Traumatic Brain Injury (Adapted from[5])
-
Animal Model: Use young adult male rats.
-
Surgical Procedure:
-
Perform a controlled cortical impact (CCI) injury to induce a severe traumatic brain injury.
-
-
Drug Administration:
-
Administer this compound intravenously at 15 minutes and 2 hours post-injury.
-
Administer an additional intraperitoneal dose of this compound at 8 hours post-injury.
-
Use multiple dosing paradigms to determine the most effective dose (e.g., 0.3 mg/kg IV + 1 mg/kg IP; 1 mg/kg IV + 3 mg/kg IP).
-
-
Mitochondrial Isolation and Analysis:
-
At 72 hours post-injury, euthanize the animals and isolate total cortical mitochondria.
-
Measure mitochondrial respiratory rates using high-resolution respirometry.
-
Evaluate mitochondrial levels of lipid peroxidation markers such as 4-HNE and acrolein.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in preventing oxidative cellular damage.
References
- 1. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant action of lazaroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of the Antioxidant Drug "this compound" on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 21-aminosteroid this compound protects the antioxidant enzymes in the ischemia/reperfusion-induced rat brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Ascorbic Acid and this compound on Renal Ischemia-Reperfusion Injury in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lazaroid compounds prevent early but not late stages of oxidant-induced cell injury: potential explanation for the lack of efficacy of lazaroids in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of the antioxidant drug this compound on urea levels during ischemia reperfusion injury in rats | Italian Journal of Medicine [italjmed.org]
Technical Support Center: U-74389G in Ischemia-Reperfusion Surgical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing U-74389G in surgical procedures for ischemia-reperfusion (I/R) injury.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in ischemia-reperfusion injury?
A1: this compound is a 21-aminosteroid, part of the lazaroid family of compounds. Its primary mechanism is the potent inhibition of iron-dependent lipid peroxidation.[1] During ischemia and subsequent reperfusion, the generation of reactive oxygen species (ROS) leads to oxidative stress and cell membrane damage through lipid peroxidation. This compound acts as a powerful antioxidant, protecting cell membranes from this damage and thereby mitigating the cascade of events that lead to tissue injury.[1]
Q2: What is the recommended dosage and route of administration for this compound in preclinical models?
A2: A frequently cited and effective dosage of this compound in various animal models, including rats and swine, is 10 mg/kg of body weight.[2] The most common route of administration is intravenous (IV), often through a catheterized vein such as the inferior vena cava.[2][3] Some studies have also explored intraportal administration, particularly in liver I/R models.
Q3: When is the optimal time to administer this compound in an ischemia-reperfusion experiment?
A3: The timing of administration can influence the therapeutic outcome. Many studies have shown significant protective effects when this compound is administered immediately before the onset of reperfusion.[2] However, some research suggests that administration before the ischemic event may also provide benefits.[1] The optimal timing may depend on the specific organ system and the experimental design.
Q4: What are the expected outcomes when using this compound in an I/R model?
A4: Successful administration of this compound is expected to lead to a reduction in tissue damage. This can be quantified by various measures, including:
-
Reduced infarct size.
-
Decreased levels of biomarkers for cellular injury (e.g., creatinine, liver enzymes).[2]
-
Lower levels of oxidative stress markers (e.g., malondialdehyde).
-
Reduced inflammatory response, including decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines like TNF-α.[2]
-
Decreased apoptosis (programmed cell death) in the affected tissue.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in tissue injury between animals in the control group. | Inconsistent surgical procedure, particularly the duration of ischemia and the method of vessel occlusion and reperfusion. | Standardize the surgical protocol meticulously. Ensure consistent timing for vessel clamping and release. For coronary artery ligation, visual confirmation of myocardial color change (pallor during ischemia, blushing upon reperfusion) is crucial. |
| No significant protective effect observed with this compound treatment. | 1. Improper drug preparation or administration: this compound may not have been properly dissolved or the IV injection may have been unsuccessful.2. Inadequate dosage: The 10 mg/kg dose may not be optimal for the specific animal model or organ system.3. Timing of administration: The chosen time point for administration may not be ideal for the experimental conditions. | 1. Ensure this compound is fully dissolved in the appropriate vehicle. Confirm successful IV administration by observing for any leakage at the injection site.2. Consider a dose-response study to determine the optimal dosage for your model.3. Experiment with different administration times (e.g., pre-ischemia vs. pre-reperfusion). |
| Unexpected animal mortality during or after surgery. | 1. Anesthesia overdose or complications: The anesthetic protocol may not be well-tolerated.2. Surgical trauma: Excessive bleeding or damage to surrounding tissues.3. Severe ischemia-reperfusion injury: The duration of ischemia may be too long for the animal model. | 1. Carefully calculate and monitor the anesthetic dose. Monitor vital signs throughout the procedure.2. Refine surgical technique to minimize tissue damage and bleeding. Use appropriate hemostatic agents if necessary.3. Consider reducing the duration of ischemia in initial experiments to establish a survivable model. |
| Difficulty in consistently isolating and occluding the target blood vessel. | Anatomical variations between animals or insufficient surgical exposure. | Review anatomical landmarks and refine the surgical approach for better visualization. Ensure adequate retraction of surrounding tissues. Practice the surgical technique on cadaveric models if possible. |
Quantitative Data Summary
Table 1: Efficacy of this compound on Biochemical Markers in a Rat Renal Ischemia-Reperfusion Model
| Parameter | Control Group (Ischemia-Reperfusion) | This compound Treated Group (10 mg/kg) | Percentage Change with this compound | Reference |
| Serum Creatinine | Significantly elevated post-I/R | Significantly lower than control | -21.02% ± 5.06% | [2] |
Data represents the mean percentage decrease in predicted creatinine levels in this compound treated animals compared to the control group after renal ischemia (45 min) and reperfusion (60 or 120 min).
Table 2: Effect of this compound on Inflammatory Markers in a Swine Liver Ischemia-Reperfusion Model
| Parameter | Control Group (Ischemia-Reperfusion) | This compound Treated Group (10 mg/kg) | P-value | Reference |
| Portal Infiltration | Present | Significantly ameliorated | p = 0.01 | [2] |
| Tissue Malondialdehyde (MDA) | Elevated | Significantly reduced | - | [2] |
| Tissue TNF-α | Elevated | Significantly reduced | - | [2] |
This table summarizes the findings from a study involving liver ischemia (30 min) and reperfusion (120 min) in pigs, with this compound administered after ischemia.
Experimental Protocols
Renal Ischemia-Reperfusion Injury in Rats with this compound Administration
1. Animal Preparation:
- Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, intraperitoneally).
- Place the animal on a heating pad to maintain body temperature at 37°C.
- Shave and disinfect the abdominal area.
2. Surgical Procedure:
- Perform a midline laparotomy to expose the abdominal cavity.
- Gently retract the intestines to expose the renal pedicles.
- Carefully dissect the renal arteries and veins.
- Induce ischemia by occluding the renal arteries with non-traumatic vascular clamps for 45 minutes. Successful occlusion is confirmed by a change in kidney color to a pale shade.
3. This compound Administration:
- Prepare a solution of this compound in a suitable vehicle (e.g., sterile saline).
- Just prior to reperfusion, administer this compound (10 mg/kg) or vehicle (for the control group) via a catheterized femoral vein.
4. Reperfusion and Sample Collection:
- Remove the vascular clamps to initiate reperfusion. Successful reperfusion is indicated by the return of the kidney's normal color.
- Close the abdominal incision in layers.
- At predetermined time points (e.g., 60 and 120 minutes) post-reperfusion, collect blood samples via cardiac puncture for biochemical analysis (e.g., serum creatinine).
- Euthanize the animal and harvest the kidneys for histological analysis and measurement of oxidative stress markers.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Ischemia-Reperfusion Injury and the Protective Role of this compound
References
- 1. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effect of the Antioxidant Drug “this compound” on Creatinine Levels during Ischemia Reperfusion Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on pancreas ischemia-reperfusion injury in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of U-74389G and Tirilazad Mesylate in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two 21-aminosteroid compounds, U-74389G and tirilazad mesylate (also known as U-74006F), based on their performance in experimental models of stroke. Both compounds, often referred to as "lazaroids," were developed for their potent inhibitory effects on iron-catalyzed lipid peroxidation, a key mechanism of secondary neuronal injury following ischemic events. While tirilazad has been extensively studied in both preclinical and clinical settings, this compound, a desmethylated analogue of tirilazad, has also demonstrated significant neuroprotective effects. This document synthesizes available experimental data to facilitate an objective comparison of their efficacy and underlying mechanisms of action.
Mechanism of Action: Inhibition of Lipid Peroxidation
Both this compound and tirilazad mesylate are potent antioxidants that function as inhibitors of lipid peroxidation.[1] Their primary mechanism involves scavenging lipid peroxyl radicals within cellular membranes, thereby interrupting the chain reaction of lipid degradation and preserving membrane integrity.[1] This action is crucial in the ischemic brain, where the generation of reactive oxygen species leads to widespread oxidative damage. In vitro studies have suggested that tirilazad's antioxidant activity is multifaceted, including stabilizing membranes and preserving endogenous antioxidants like vitamin E.[1] this compound has been shown to suppress lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats.[2]
The proposed mechanism of action for these 21-aminosteroids is visualized in the following signaling pathway diagram.
Comparative Efficacy in Animal Models of Stroke
This compound: Neuroprotective Effects
| Outcome Measure | Animal Model | Treatment Protocol | Key Findings | Reference |
| Neuronal Survival (CA1) | Rat (Transient Global Ischemia) | Single i.p. dose (6 or 18 mg/kg) 5 min post-ischemia | Maintained normal-appearing neuron count at 15.10 +/- 2.22 per 100 µm², compared to 8.40 +/- 10.08 in untreated animals 7 days post-ischemia. | [3] |
| Lipid Peroxidation (MDA levels) | Rat (Focal Cerebral Ischemia/Reperfusion) | i.v. administration before ischemia or before reperfusion | Significantly reduced malondialdehyde (MDA) concentrations compared to the control group. The effect was more significant when administered before ischemia. | [2] |
| Antioxidant Enzyme Activity | Rat (Focal Cerebral Ischemia/Reperfusion) | i.v. administration before ischemia or before reperfusion | Partially restored the activities of superoxide dismutase (SOD) and concentrations of glutathione (GSH). | [2] |
| Apoptosis | Rat (Focal Cerebral Ischemia/Reperfusion) | i.v. administration before ischemia or before reperfusion | Significantly reduced the number of apoptotic cells (P < 0.01 when given before ischemia; P < 0.05 when given before reperfusion). | [2] |
| Mitochondrial Function | Young Adult Male Rats (Traumatic Brain Injury) | i.v. at 15 min and 2 hrs post-injury, followed by i.p. at 8 hrs | Improved cortical mitochondrial function. | [4] |
Tirilazad Mesylate (U-74006F): Neuroprotective Effects
| Outcome Measure | Animal Model(s) | Treatment Protocol | Key Findings | Reference |
| Infarct Volume Reduction | Various (Focal Ischemia) | Not specified in meta-analysis | Reduced infarct volume by 29.2% (95% CI 21.1% to 37.2%) across 18 studies. | [5] |
| Neurobehavioral Score Improvement | Various (Focal Ischemia) | Not specified in meta-analysis | Improved neurobehavioral scores by 48.1% (95% CI 29.3% to 66.9%) across 18 studies. | [5] |
| Neuronal Necrosis | Gerbils and Rats (Permanent Focal Ischemia) | Not specified | Reduced neuronal necrosis. | [6] |
| Brain Injury and Edema | Gerbils and Rats (Permanent Focal Ischemia) | Not specified | Reduced brain injury and cerebral edema. | [6] |
Experimental Protocols
A critical aspect of comparing these two compounds is understanding the experimental conditions under which the data were generated. The following provides an overview of the methodologies used in key studies.
This compound Study Protocol: Transient Global Ischemia in Rats
-
Animal Model: Male rats.
-
Ischemia Induction: Transient global ischemia followed by cardiopulmonary resuscitation (CPR).
-
Treatment: A single intraperitoneal (i.p.) dose of this compound (6 or 18 mg/kg) was administered 5 minutes after revival by CPR.[3]
-
Outcome Assessment: Hippocampal CA1 cytoarchitecture was assessed by light and electron microscopy 7 days post-ischemia. The number of normal-appearing neurons was quantified.[3]
This compound Study Protocol: Focal Cerebral Ischemia and Reperfusion in Rats
-
Animal Model: 103 male Sprague-Dawley rats.[2]
-
Ischemia Induction: Right focal cerebral ischemia and reperfusion induced by the suture method.[2]
-
Treatment Groups:
-
Sham-operative
-
Control
-
This compound administered before ischemia
-
This compound administered before reperfusion
-
Vehicle control[2]
-
-
Outcome Assessment: Lipid peroxidation (malondialdehyde levels), antioxidant enzyme activity (superoxide dismutase, glutathione), and apoptosis (TUNEL stain) were measured in the cortex and striatum at different reperfusion times.[2]
Tirilazad Mesylate Meta-Analysis: Experimental Stroke
-
Study Design: Systematic review and meta-analysis of 18 studies.[5]
-
Animal Models: Various models of focal ischemia.[5]
-
Outcome Measures: Infarct volume and neurological score.[5]
-
Data Analysis: Weighted mean difference random-effects meta-analysis was used to determine overall efficacy.[5]
The workflow for conducting a systematic review and meta-analysis, similar to the one performed for tirilazad, is illustrated below.
Discussion and Future Directions
Both this compound and tirilazad mesylate have demonstrated significant neuroprotective effects in various preclinical models of stroke. The primary mechanism of action for both compounds is the inhibition of lipid peroxidation, a critical pathway in ischemia-induced neuronal damage.
The available data suggests that this compound is effective in preserving neuronal structure, reducing oxidative stress markers, and inhibiting apoptosis.[2][3] The meta-analysis of tirilazad studies provides a robust, albeit aggregated, confirmation of its efficacy in reducing infarct size and improving neurological outcomes in animal models.[5]
It is important to note that despite the promising preclinical data for tirilazad, it did not show efficacy in clinical trials for acute ischemic stroke and, in some cases, was associated with a worse outcome.[6][7][8][9] This discrepancy highlights the translational challenges in stroke drug development. Factors such as the therapeutic window, drug delivery to the ischemic tissue, and the complexity of human stroke pathophysiology likely contributed to the clinical trial outcomes.
For future research, direct comparative studies of this compound and tirilazad in standardized stroke models would be invaluable. Such studies should include comprehensive dose-response analyses and an assessment of the therapeutic window for each compound. Furthermore, exploring the potential of these lazaroids in combination with other neuroprotective or restorative therapies could offer new avenues for stroke treatment. The insights gained from the clinical trials of tirilazad should inform the design of any future clinical investigations of this compound or other lazaroid compounds.
References
- 1. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-ischemic treatment with a lazaroid (U74389G) prevents transient global ischemic damage in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic review and meta-analysis of the efficacy of tirilazad in experimental stroke – SINAPSE [sinapse.ac.uk]
- 6. ahajournals.org [ahajournals.org]
- 7. Tirilazad for acute ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized trial of tirilazad mesylate in patients with acute stroke (RANTTAS). The RANTTAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tirilazad mesylate in acute ischemic stroke: A systematic review. Tirilazad International Steering Committee - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-743889G and Edaravone in Ischemia-Reperfusion Injury
Ischemia-reperfusion (I/R) injury, a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following an ischemic event, poses a significant challenge in clinical settings, particularly in stroke and myocardial infarction. The pathophysiology of I/R injury is complex, with oxidative stress playing a central role. Consequently, antioxidant therapies have been a major focus of research. This guide provides a detailed comparison of two prominent antioxidant compounds, U-74389G and edaravone, for the treatment of I/R injury, with a focus on their mechanisms, experimental efficacy, and relevant protocols.
Mechanism of Action
This compound (Lazaroid): this compound is a 21-aminosteroid, a class of compounds known as lazaroids. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation[1][2][3]. During I/R, the cellular release of iron catalyzes the formation of highly reactive hydroxyl radicals, which initiate a damaging chain reaction of lipid peroxidation in cell membranes. This compound intercalates into the cell membrane and scavenges lipid peroxyl radicals, thereby terminating this chain reaction and preserving membrane integrity.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-74389G and N-acetylcysteine in Mitigating Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Antioxidant Compounds
In the landscape of antioxidant therapeutics, both the 21-aminosteroid U-74389G, a lazaroid compound, and the widely-used N-acetylcysteine (NAC) have demonstrated potential in combating oxidative stress-induced cellular damage. This guide provides a comparative overview of their efficacy, drawing upon available preclinical and clinical data. While direct head-to-head studies are limited, this analysis offers an indirect comparison based on their effects on key biomarkers of oxidative stress.
Mechanism of Action at a Glance
This compound primarily functions as a potent inhibitor of lipid peroxidation. It intercalates into cell membranes, scavenging lipid peroxyl radicals and thereby breaking the chain reaction of lipid degradation. This mechanism is particularly relevant in conditions of ischemia-reperfusion injury where a surge of reactive oxygen species (ROS) targets cellular membranes.
N-acetylcysteine, on the other hand, exerts its antioxidant effects through multiple pathways. It serves as a precursor to L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. NAC can also directly scavenge certain reactive oxygen species and helps to replenish the pool of antioxidant enzymes.
Quantitative Data on Oxidative Stress Markers
The following table summarizes the effects of this compound and N-acetylcysteine on key oxidative stress biomarkers as reported in various studies. It is crucial to note that the experimental conditions, models, and dosages differ significantly, making a direct comparison challenging.
| Biomarker | This compound | N-acetylcysteine |
| Malondialdehyde (MDA) | Reduced levels in a rat model of focal cerebral ischemia and reperfusion. | Significantly decreased serum MDA concentrations in patients with multiple sclerosis and in patients with community-acquired pneumonia.[1][2] A meta-analysis of controlled clinical trials also showed a significant decrease in MDA levels with NAC supplementation. |
| Superoxide Dismutase (SOD) | Partially restored activity in a rat model of focal cerebral ischemia and reperfusion. | Inconsistent results across studies. Some studies report an increase in SOD activity, while others show no significant change. |
| Glutathione (GSH) | Partially restored concentrations in a rat model of focal cerebral ischemia and reperfusion. | Known to increase intracellular GSH levels by providing the precursor L-cysteine. However, direct measurements in clinical trials have shown variable effects on erythrocyte GSH levels.[2] |
| Glutathione Peroxidase (GPx) | No quantitative data found in the reviewed literature. | Increased activity has been reported in some preclinical studies. |
Experimental Protocols
This compound in a Rat Model of Focal Cerebral Ischemia and Reperfusion
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Right focal cerebral ischemia was induced by the suture method.
-
Treatment Groups:
-
Sham-operative group.
-
Control group (ischemia-reperfusion without treatment).
-
This compound administered before ischemia.
-
This compound administered before reperfusion.
-
-
Dosage: Specific dosage details were not provided in the abstract.
-
Biomarker Analysis: Concentrations of MDA and GSH, and the activity of SOD were measured in the cortex and striatum at different reperfusion durations. Apoptosis was detected using TUNEL staining.
N-acetylcysteine in Patients with Multiple Sclerosis[2]
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 42 patients with multiple sclerosis.
-
Intervention: The intervention group received 600 mg of NAC twice daily for 8 weeks. The control group received a placebo.
-
Biomarker Analysis: Serum malondialdehyde (MDA), serum nitric oxide (NO), and erythrocyte glutathione (GSH) were analyzed.
N-acetylcysteine in Patients with Community Acquired Pneumonia[1]
-
Study Design: Randomized controlled trial.
-
Participants: Patients with community-acquired pneumonia (CAP).
-
Intervention: The NAC group received conventional treatment for pneumonia plus NAC (1200 mg/d). The non-NAC group received conventional therapy alone.
-
Biomarker Analysis: Plasma levels of malondialdehyde (MDA), superoxide dismutase (SOD), total antioxidant capacity (TAOC), and tumor necrosis factor-α (TNF-α) were evaluated at baseline and after treatment.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Conclusion
Based on the available evidence, both this compound and N-acetylcysteine demonstrate efficacy in reducing markers of oxidative stress. This compound appears to be a targeted inhibitor of lipid peroxidation, with demonstrated effects in preclinical models of ischemia-reperfusion injury. N-acetylcysteine offers a broader-spectrum antioxidant activity, supported by a larger body of both preclinical and clinical research across various conditions.
References
U-74389G vs. Erythropoietin: A Comparative Guide to Neuroprotection
In the quest for effective neuroprotective agents, both U-74389G, a lazaroid antioxidant, and erythropoietin (EPO), a hematopoietic factor with pleiotropic effects, have emerged as promising candidates. This guide provides a detailed comparison of their neuroprotective performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation.
Mechanism of Action: A Tale of Two Pathways
This compound primarily functions by inhibiting iron-catalyzed lipid peroxidation, a critical driver of cell membrane damage following ischemic and traumatic brain injury. As a potent antioxidant, it intercalates into cell membranes, scavenging lipid peroxyl radicals and preventing the chain reaction of oxidative damage.
Erythropoietin, in contrast, exerts its neuroprotective effects through a receptor-mediated mechanism. Upon binding to its receptor (EPO-R) on neurons and other central nervous system cells, it activates multiple intracellular signaling cascades, including the JAK2/STAT5, PI3K/Akt, and MAPK pathways. This activation leads to the inhibition of apoptosis, reduction of inflammation, and promotion of cell survival.
Caption: Mechanisms of Neuroprotection.
Comparative Efficacy in Preclinical Models
Direct comparative studies of this compound and erythropoietin are limited. However, data from similar experimental models of neurological injury, such as spinal cord injury and cerebral ischemia, allow for an indirect assessment of their neuroprotective potential.
Spinal Cord Injury (SCI)
In a rat model of spinal cord injury, both this compound and high-dose methylprednisolone (a standard treatment) were evaluated. This compound demonstrated a significant improvement in motor function recovery and a reduction in post-traumatic ischemia compared to the control group. Studies on erythropoietin in similar SCI models have shown that it can reduce lesion volume, decrease neuronal apoptosis, and improve locomotor function.
Table 1: Neuroprotective Effects in Spinal Cord Injury Models
| Parameter | This compound | Erythropoietin |
| Model | Rat contusion SCI | Rat contusion/transection SCI |
| Dosage | 3 mg/kg | 1000-5000 U/kg |
| Outcome | Improved motor function, reduced ischemia | Reduced lesion volume, improved locomotor function |
| Reference |
Cerebral Ischemia
In models of focal cerebral ischemia, this compound has been shown to reduce infarct size and improve neurological outcomes when administered shortly after the ischemic event. Similarly, erythropoietin has demonstrated robust neuroprotective effects in stroke models, leading to a significant reduction in infarct volume and improved functional recovery. The therapeutic window for EPO appears to be wider than for many other neuroprotective agents.
Table 2: Neuroprotective Effects in Cerebral Ischemia Models
| Parameter | This compound | Erythropoietin |
| Model | Rat middle cerebral artery occlusion (MCAO) | Rat/mouse MCAO |
| Dosage | 1-10 mg/kg | 5000 U/kg |
| Outcome | Reduced infarct volume, improved neurological score | Reduced infarct volume, improved functional recovery |
| Reference |
Experimental Protocols
Spinal Cord Injury Model
A common experimental workflow for evaluating neuroprotective agents in a rat model of spinal cord injury is as follows:
Caption: Workflow for SCI Drug Testing.
-
Animal Model: Adult female Sprague-Dawley rats are anesthetized. A laminectomy is performed at the T9-T10 level to expose the spinal cord.
-
Injury Induction: A standardized contusion injury is induced using a device such as the NYU (New York University) impactor.
-
Drug Administration: this compound (e.g., 3 mg/kg) or Erythropoietin (e.g., 5000 U/kg) is administered intravenously, typically within the first few hours post-injury.
-
Functional Assessment: Motor function recovery is assessed at regular intervals using a standardized scale, such as the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
-
Histological Analysis: At the end of the study period, spinal cord tissue is harvested, sectioned, and stained to quantify the lesion volume and assess neuronal survival.
Conclusion
Both this compound and erythropoietin have demonstrated significant neuroprotective effects in preclinical models of neurological injury. This compound acts as a direct antioxidant, inhibiting lipid peroxidation, while erythropoietin utilizes a receptor-mediated mechanism to activate pro-survival pathways. The choice between these agents in a research or therapeutic context may depend on the specific injury model, the desired therapeutic window, and the potential for pleiotropic effects. Further head-to-head comparative studies are necessary to definitively establish the superior agent for specific neurological conditions.
Validating Biomarkers for U-74389G Treatment Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
U-74389G, a 21-aminosteroid or "lazaroid," is a potent inhibitor of lipid peroxidation and a scavenger of free radicals.[1][2] Its therapeutic potential has been explored in conditions associated with oxidative stress, such as central nervous system (CNS) injuries and ischemia-reperfusion injury.[2][3][4] This guide provides a framework for validating biomarkers to assess the efficacy of this compound treatment, offering a comparison of key biomarkers and detailed experimental protocols.
Mechanism of Action: Inhibition of Lipid Peroxidation
This compound exerts its protective effects by intercalating into cell membranes, thereby inhibiting the cascade of lipid peroxidation initiated by reactive oxygen species (ROS).[1] This process, if unchecked, leads to cellular damage and contributes to the pathophysiology of various diseases. The validation of biomarkers for this compound efficacy, therefore, centers on quantifying the extent of lipid peroxidation and its downstream consequences.
Potential Biomarkers for this compound Efficacy
Several biomarkers can be employed to measure the extent of lipid peroxidation and, consequently, the efficacy of this compound. These can be broadly categorized into direct markers of lipid peroxidation and indirect systemic markers.
Direct Markers of Lipid Peroxidation
These markers are products of the lipid peroxidation cascade and provide a direct indication of oxidative damage to lipids.
-
Malondialdehyde (MDA): A well-established marker of lipid peroxidation, MDA is a reactive aldehyde formed from the breakdown of polyunsaturated fatty acids.[5]
-
F2-Isoprostanes: These prostaglandin-like compounds are formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid and are considered a reliable and specific marker of in vivo oxidative stress.[6][7]
-
4-Hydroxynonenal (4-HNE): A highly reactive aldehyde produced during the peroxidation of omega-6 polyunsaturated fatty acids, 4-HNE readily forms adducts with proteins, which can be quantified as a stable marker of oxidative damage.[8][9]
Indirect Systemic Markers
These markers reflect the systemic physiological response to oxidative stress and cellular damage.
-
Creatinine: In the context of ischemia-reperfusion injury, particularly in the kidneys, lower creatinine levels following this compound administration may indicate improved renal function and reduced cellular damage.
-
Mean Platelet Volume (MPV): Alterations in MPV can reflect changes in platelet production and activation, which can be influenced by oxidative stress.
-
Red Blood Cell Distribution Width (RDW): An elevated RDW indicates greater variation in red blood cell size (anisocytosis), which can be associated with conditions involving oxidative stress and inflammation.[10][11][12]
Comparative Data on Biomarker Modulation by this compound
The following table summarizes the reported effects of this compound on the potential biomarkers.
| Biomarker | Effect of this compound Treatment | Tissue/Sample Type | Reference |
| Malondialdehyde (MDA) | Reduced Levels | Brain Tissue | [2] |
| Reduced Formation | LDL | [1] | |
| Creatinine | Decreased Levels | Blood/Serum | |
| Mean Platelet Volume (MPV) | Increased Levels | Blood | |
| Red Blood Cell Distribution Width (RDW) | Decreased Levels | Blood |
Experimental Protocols
Detailed methodologies for the key experiments to quantify these biomarkers are provided below.
Measurement of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA.[5]
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically.[5][13]
Protocol:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline with a butylated hydroxytoluene to prevent ex vivo oxidation). Plasma or serum can often be used directly.[14]
-
Reaction Mixture: To 100 µL of the sample, add 25 µL of a reagent containing butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[14]
-
Add 250 µL of an acid reagent (e.g., phosphoric acid) and 250 µL of a TBA solution.[14]
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.[14]
-
Measurement: After cooling, centrifuge the samples to pellet any precipitate.[14] Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
Quantification of F2-Isoprostanes by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered the gold standard for the accurate quantification of F2-isoprostanes.[6]
Protocol:
-
Sample Collection: Collect plasma or urine samples. For plasma, it is crucial to add antioxidants like BHT during collection to prevent auto-oxidation.[6]
-
Extraction: Perform lipid extraction from the sample using a method such as the Folch extraction (chloroform:methanol).
-
Purification: Use solid-phase extraction (SPE) with C18 and silica cartridges to purify the F2-isoprostanes from other lipids and contaminants.[6]
-
Derivatization: Convert the F2-isoprostanes to volatile derivatives (e.g., pentafluorobenzyl esters, trimethylsilyl ethers) to make them suitable for GC analysis.[6]
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. Use a deuterated internal standard for accurate quantification.
Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify stable 4-HNE protein adducts.[9]
Protocol:
-
Sample Preparation: Homogenize tissue samples or lyse cells to obtain protein extracts. Determine the protein concentration of each sample.
-
Coating: Coat a 96-well plate with the protein samples and a known 4-HNE-BSA standard.
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Antibody Incubation: Add a primary antibody specific for 4-HNE protein adducts to each well and incubate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting color change using a plate reader at 450 nm.
-
Quantification: Calculate the concentration of 4-HNE adducts in the samples by comparing their absorbance to the standard curve.
Analysis of Systemic Biomarkers
Creatinine, MPV, and RDW are typically measured using automated hematology and clinical chemistry analyzers as part of a complete blood count (CBC) or a basic metabolic panel.
-
Creatinine: Measured in serum or plasma using colorimetric or enzymatic assays.
-
MPV and RDW: Determined by automated hematology analyzers that measure the size and volume of platelets and red blood cells.[10][15]
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: this compound inhibits the lipid peroxidation cascade.
References
- 1. Novel 21-aminosteroid this compound inhibits low-density lipoprotein peroxidation induced by .OH and O2-. free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazaroid (this compound) ameliorates lung injury due to lipid peroxidation and nitric oxide synthase-dependent reactive oxygen species generation caused by remote systematic ischemia-reperfusion following thoracoabdominal aortic occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid this compound improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBARS - Wikipedia [en.wikipedia.org]
- 6. sfrbm.org [sfrbm.org]
- 7. Measurement of F(2)-isoprostanes as an index of oxidative stress in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HNE (4-Hydroxynonenal) Assays and Reagents | Cell Biolabs [cellbiolabs.com]
- 9. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thebloodproject.com [thebloodproject.com]
- 11. Red blood cell distribution width - Wikipedia [en.wikipedia.org]
- 12. RDW blood test: What Is It, preparation, and results [medicalnewstoday.com]
- 13. caymanchem.com [caymanchem.com]
- 14. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 15. eclinpath.com [eclinpath.com]
Lazaroids in Preclinical Neuroprotection: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Lazaroids, a family of 21-aminosteroids, have been a subject of extensive preclinical research for their potential as neuroprotective agents in acute central nervous system (CNS) injuries. Developed to inhibit lipid peroxidation while lacking glucocorticoid side effects, these compounds have shown promise in various models of traumatic brain injury (TBI), spinal cord injury (SCI), and stroke.[1][2][3] This guide provides a head-to-head comparison of key lazaroids based on available preclinical data, focusing on their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.
Mechanism of Action: Combating Oxidative Damage
The primary neuroprotective mechanism of lazaroids is the inhibition of lipid peroxidation, a destructive process initiated by oxygen free radicals that damages cell membranes following CNS injury.[2][4][5] Lazaroids achieve this through a dual action:
-
Free Radical Scavenging: They directly scavenge lipid peroxyl radicals, interrupting the chain reaction of lipid peroxidation.[2][6]
-
Membrane Stabilization: By incorporating into the cell membrane, lazaroids increase its stability, making it more resistant to oxidative attack.[7]
This antioxidant activity helps to preserve the integrity of the blood-brain barrier, reduce cerebral edema, and protect neurons from secondary injury cascades.[8][9]
Comparative Efficacy of Lazaroids
The following tables summarize quantitative data from preclinical studies, comparing the performance of different lazaroids in various models of CNS injury. It is important to note that direct comparisons are best made within the same study due to variations in experimental design.
Traumatic Brain Injury (TBI) Models
| Lazaroid | Animal Model | Injury Model | Key Outcome Measure | Result | Reference |
| Tirilazad (U-74006F) | Rat | Fluid Percussion Injury | Brain Edema | Significant reduction in edema development. | [10] |
| U-74389G | Rat | Post-ischemic Reperfusion | Brain Water Content | Lowered cerebral edema (p<0.001). | [8] |
| This compound | Rat | Post-ischemic Reperfusion | Na+/K+-ATPase Activity | Fully recovered activity. | [8] |
| U-83836E | Rat | Weight-drop Method | Brain Edema | Reduced edema at 24h (p<0.01). | [1][11] |
| U-83836E | Rat | Weight-drop Method | Na+/K+-ATPase Activity | Improved to near control values. | [1][11] |
Spinal Cord Injury (SCI) Models
| Lazaroid | Animal Model | Injury Model | Key Outcome Measure | Result | Reference |
| Tirilazad (U-74006F) | Cat | Weight-drop Contusion | Functional Recovery | Improved functional recovery at 3 weeks. | [9] |
| Tirilazad (U-74006F) | Human (Clinical Trial) | Acute SCI | Motor Function | Equivalent recovery to 24h methylprednisolone. | [9] |
Stroke and Ischemia Models
| Lazaroid | Animal Model | Injury Model | Key Outcome Measure | Result | Reference |
| Tirilazad (U-74006F) | Gerbil | Unilateral Carotid Occlusion | 48h Survival | 80.0% vs 34.8% in vehicle (p<0.02). | [12] |
| Tirilazad (U-74006F) | Rabbit | Heart Preservation | Serum Lipid Peroxide | 1.0+/-0.6 nmol/mL. | [13] |
| U-74500A | Rabbit | Heart Preservation | Serum Lipid Peroxide | 0.62+/-0.31 nmol/mL (p<0.05 vs U-74006F). | [13] |
| U-74500A | Rabbit | Heart Preservation | Aortic Flow Rate | 164+/-37 mL/min (significantly higher than U-74006F). | [13] |
In Vitro and Other Models
| Lazaroid | Model | Key Outcome Measure | Result | Reference |
| Tirilazad (U-74006F) | Rat and Human Embryonic Mesencephalic Neurons | Dopaminergic Neuron Survival | 140% increase in rat neuron number with 0.3 µM. | [14] |
| Tirilazad (U-74006F) | Rat Subarachnoid Hemorrhage (SAH) | Blood-Brain Barrier (BBB) Damage | 60.6% reduction at 1.0 mg/kg (p<0.0001). | [15] |
| U-89678 (Tirilazad metabolite) | Rat Subarachnoid Hemorrhage (SAH) | Blood-Brain Barrier (BBB) Damage | 39.1% reduction at 0.3 mg/kg (p<0.05). | [15] |
| This compound | Rat Sepsis Model | Interlobular Artery Constriction | Attenuated from -32% to -16%. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of experimental protocols from key studies.
Traumatic Brain Injury Model (Weight-Drop)
This protocol is a composite based on descriptions of TBI models in the cited literature.[1][16][17]
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.[18][19]
-
Anesthesia: Anesthesia is induced, often with an intraperitoneal injection of ketamine and xylazine.[18]
-
Surgical Procedure: A craniotomy is performed to expose the cerebral cortex.
-
Injury Induction: A weight-drop device is used to induce a focal brain injury of a specific force.[1]
-
Drug Administration: Lazaroids or vehicle are administered, typically intraperitoneally (IP) or intravenously (IV), at specific time points before or after the injury.
-
Outcome Measures:
-
Brain Edema: Measured by the wet-dry weight method, where brain tissue is weighed before and after drying to determine water content.[8]
-
Blood-Brain Barrier Permeability: Assessed by the extravasation of Evans blue dye into the brain parenchyma.[15]
-
Lipid Peroxidation: Quantified by measuring levels of malondialdehyde (MDA) or other byproducts in brain tissue homogenates.
-
Neurological Function: Evaluated using behavioral scoring systems.
-
In Vitro Free Radical Scavenging Assay
This protocol is based on the methodology described for evaluating the free radical scavenging properties of lazaroids.[6]
-
Free Radical Generation:
-
Superoxide Radicals: Generated by the reaction of hypoxanthine and xanthine oxidase.
-
Hydroxyl Radicals: Produced by the Fenton reaction involving ferrous iron and hydrogen peroxide.
-
-
Detection: Electron Paramagnetic Resonance (EPR) spectroscopy with a spin trapping agent is used to detect and quantify the free radicals.
-
Lazaroid Application: Different concentrations of lazaroids are added to the reaction mixture.
-
Outcome Measure: The reduction in the EPR signal intensity in the presence of the lazaroid compared to a control indicates its free radical scavenging activity.
Conclusion
Preclinical studies consistently demonstrate the neuroprotective effects of lazaroids, primarily through their potent inhibition of lipid peroxidation. While Tirilazad (U-74006F) is the most extensively studied, other compounds like this compound, U-83836E, and U-74500A have also shown significant efficacy in various models of CNS injury. Head-to-head comparisons, where available, suggest potential differences in potency and efficacy among the different lazaroids.[13][20][21]
Despite the promising preclinical data, the translation of these findings to clinical success has been challenging.[3][22] Future preclinical research should focus on standardized, clinically relevant models and outcome measures to better predict human efficacy. The data presented in this guide serves as a valuable resource for researchers and drug developers in the ongoing effort to find effective treatments for acute CNS injuries.
References
- 1. Lazaroid Attenuates Edema by Stabilizing ATPase in the Traumatized Rat Brain | Canadian Journal of Neurological Sciences | Cambridge Core [cambridge.org]
- 2. Free radical scavenging by lazaroids improves renal blood flow during sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lazaroids. CNS pharmacology and current research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of cytoprotective action of lazaroids I: Inhibition of reactive oxygen species formation and lethal cell injury during periods of energy depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and mechanisms of action of the cytoprotective lipid peroxidation inhibitor tirilazad mesylate in subarachnoid haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro EPR study of the free-radical scavenging actions of the lazaroid antioxidants U-74500A and U-78517F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Reduction of traumatic brain injury-induced cerebral oedema by a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 21-Aminosteroid lipid peroxidation inhibitor U74006F protects against cerebral ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lazaroid U74500A is superior to U74006F in preserving rabbit heart for 24 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tirilazad mesylate improves survival of rat and human embryonic mesencephalic neurons in vitro [pubmed.ncbi.nlm.nih.gov]
- 15. Protective effects of tirilazad mesylate and metabolite U-89678 against blood-brain barrier damage after subarachnoid hemorrhage and lipid peroxidative neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Experimental model for the study of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bingol.edu.tr [bingol.edu.tr]
- 19. Neuroprotective Effects of Lacosamide in Experimental Traumatic Spinal Cord Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of Various Lazaroid Compounds for Protection Against Ischemic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of various lazaroid compounds for protection against ischemic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pitfalls and advances from the international tirilazad trial in moderate and severe head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of U-74389G's Efficacy in Animal Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent U-74389G with other relevant compounds in preclinical animal models of ischemic stroke. The data presented is collated from a meta-analysis of published studies to offer an objective overview of efficacy, supported by detailed experimental protocols and mechanistic pathways.
Comparative Efficacy of Neuroprotective Agents
The following table summarizes the quantitative efficacy of this compound and alternative neuroprotective agents in animal models of stroke, focusing on the key outcomes of infarct volume reduction and neurological deficit improvement.
| Compound | Class | Animal Model | Efficacy Outcome | Reported Efficacy |
| This compound | 21-Aminosteroid (Lazaroid) | Rat (Permanent MCAO) | Infarct Volume Reduction | Infarct ratio reduced from 25.6% (control) to 15.7% |
| Tirilazad | 21-Aminosteroid (Lazaroid) | Meta-analysis of rodent models | Infarct Volume Reduction | 29.2% average reduction |
| (Transient & Permanent Ischemia) | Neurological Score Improvement | 48.1% average improvement | ||
| NXY-059 | Nitrone Radical Trapper | Rat (Permanent MCAO) | Infarct Volume Reduction | 57% reduction (at 50 mg/kg/h) |
| Nimodipine | Calcium Channel Blocker | Rat (Focal Ischemia) | Infarct Volume Reduction | ~50% reduction |
| Various | Meta-analysis of various agents | Meta-analysis of animal models | Infarct Volume Reduction | Single agents: ~20% reduction |
| Neurological Score Improvement | Single agents: ~12% improvement | |||
| Infarct Volume Reduction | Combination therapy: Additional 18% reduction | |||
| Neurological Score Improvement | Combination therapy: Additional 25% improvement |
Mechanistic Insights: Signaling Pathways
This compound is a potent inhibitor of lipid peroxidation, a key pathological process in ischemic stroke. The following diagram illustrates its proposed mechanism of action.
Experimental Protocols
The majority of the cited studies utilize the Middle Cerebral Artery Occlusion (MCAO) model in rats to simulate focal ischemic stroke. This section details a typical experimental workflow.
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce a reproducible focal ischemic stroke in the territory of the middle cerebral artery.
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) are commonly used.
Procedure:
-
Anesthesia: Anesthesia is induced and maintained, often with isoflurane. The animal's body temperature is maintained at 37°C using a heating pad.
-
Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: The ECA is carefully dissected and ligated. A loose ligature is placed around the CCA.
-
Filament Insertion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the MCA.
-
Induction of Ischemia: The filament is left in place for a predetermined duration to induce either transient (e.g., 90-120 minutes) or permanent ischemia.
-
Reperfusion (for transient model): For transient ischemia models, the filament is withdrawn after the occlusion period to allow for reperfusion.
-
Wound Closure: The incision is sutured, and the animal is allowed to recover.
Sham Operation: Control animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA.
Assessment of Outcomes
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system (e.g., Bederson scale or a modified Neurological Severity Score). These scales typically evaluate motor deficits, sensory function, and reflexes.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24-72 hours post-MCAO), the animal is euthanized, and the brain is removed. The brain is sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted tissue remains white. The area of infarction in each slice is measured, and the total infarct volume is calculated, often with corrections for cerebral edema.
The following diagram outlines the typical experimental workflow for evaluating a neuroprotective agent in an MCAO model.
Discussion and Conclusion
The 21-aminosteroid this compound has demonstrated efficacy in reducing infarct volume in a rat model of permanent focal cerebral ischemia. Its mechanism of action as a potent inhibitor of lipid peroxidation targets a critical pathway in the ischemic cascade. When compared to its analogue, tirilazad, the available data suggests a similar neuroprotective profile. However, a comprehensive meta-analysis of this compound, akin to that performed for tirilazad, is lacking, which would provide a more robust estimate of its efficacy across different experimental conditions.
The broader meta-analysis data on various neuroprotective agents underscores the challenge in translating preclinical findings to clinical success. While single-agent therapies show modest effects, combination therapies appear to offer improved outcomes in animal models. This suggests that a multi-target approach, potentially including agents like this compound that address oxidative stress, could be a promising strategy for future stroke therapy development.
It is critical for researchers to consider the detailed experimental protocols, including the type and duration of ischemia, the timing of drug administration, and the outcome measures used, when comparing the efficacy of different neuroprotective agents. The data presented in this guide aims to provide a standardized basis for such comparisons and to inform the design of future preclinical studies in stroke research.
U-74389G: A Comparative Analysis of its Histological Protective Effects
For Researchers, Scientists, and Drug Development Professionals
U-74389G, a 21-aminosteroid (lazaroid), has demonstrated significant promise as a potent inhibitor of lipid peroxidation, offering protective effects in a variety of ischemia-reperfusion injury models. This guide provides a comparative analysis of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The protective effects of this compound have been quantified across several studies, primarily focusing on its ability to mitigate tissue damage, reduce oxidative stress, and inhibit apoptosis. Below are tables summarizing these findings in comparison to control groups and an alternative neuroprotective agent, erythropoietin (Epo).
Table 1: Histological and Biochemical Effects of this compound in Focal Cerebral Ischemia-Reperfusion Injury in Rats
| Parameter | Control Group | This compound (pre-ischemia) | This compound (pre-reperfusion) |
| Malondialdehyde (MDA) Concentration | Increased | Significantly Reduced | Reduced |
| Superoxide Dismutase (SOD) Activity | Decreased | Partially Restored | Partially Restored |
| Glutathione (GSH) Concentration | Decreased | Partially Restored | Partially Restored |
| Apoptotic Cells (TUNEL stain) | Increased | Significantly Reduced (P < 0.01)[1][2] | Significantly Reduced (P < 0.05)[1][2] |
Table 2: Comparison of Histological Effects of this compound and Erythropoietin (Epo) in Fallopian Ischemia-Reperfusion in Rats
| Treatment Group | Change in Total Fallopian Pathology ("lesion-free" grade) |
| No Drug | Baseline |
| Erythropoietin (Epo) | -0.01 (non-significant reduction) |
| This compound | +0.01 (non-significant increase) |
Data suggests a slight, though not statistically significant, superiority of Epo over this compound in ameliorating fallopian tube pathology under the studied conditions.
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects primarily through the inhibition of lipid peroxidation and suppression of apoptosis. The following diagrams illustrate the proposed signaling pathways.
Caption: this compound's primary antioxidant mechanism.
Caption: this compound's anti-apoptotic pathway.
In comparison, Erythropoietin's neuroprotective effects are mediated through a broader range of signaling cascades, including the PI3K/Akt and MAPK pathways, which are also involved in cell survival and anti-apoptosis.
Caption: Erythropoietin's neuroprotective signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Focal Cerebral Ischemia-Reperfusion Model in Rats
This model is widely used to mimic the conditions of stroke and assess the efficacy of neuroprotective agents.
Caption: Workflow for focal cerebral ischemia model.
Histological Staining: Hematoxylin and Eosin (H&E)
H&E staining is a fundamental technique in histology to visualize tissue morphology.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through descending grades of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Hematoxylin Staining:
-
Immerse in Harris's hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (a few quick dips).
-
"Blue" the sections in Scott's tap water substitute or dilute lithium carbonate.
-
Wash in running tap water.
-
-
Eosin Staining:
-
Counterstain with 1% eosin Y for 1-3 minutes.
-
Rinse in tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through ascending grades of ethanol: 95% and 100% (2 changes each).
-
Clear in xylene (2 changes).
-
Mount with a permanent mounting medium.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation:
-
Deparaffinize and rehydrate tissue sections as for H&E staining.
-
Incubate with Proteinase K (20 µg/mL) for 15 minutes at room temperature to retrieve antigenic sites.
-
Wash slides in phosphate-buffered saline (PBS).
-
-
TUNEL Reaction:
-
Incubate sections with TUNEL reaction mixture containing TdT and labeled dUTP in a humidified chamber at 37°C for 60 minutes.
-
Wash slides in PBS.
-
-
Detection and Visualization:
-
For fluorescent detection, mount with a mounting medium containing a nuclear counterstain like DAPI.
-
For chromogenic detection, incubate with a converter-POD (peroxidase) and then with a substrate like DAB (3,3'-diaminobenzidine).
-
Counterstain with a suitable nuclear stain (e.g., hematoxylin).
-
-
Analysis:
-
Apoptotic cells are identified by the presence of the fluorescent or chromogenic label in their nuclei. The number of TUNEL-positive cells is then quantified.
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation
The MDA assay measures the levels of malondialdehyde, a major product of lipid peroxidation.
-
Tissue Homogenization:
-
Homogenize tissue samples in a suitable buffer (e.g., ice-cold Tris-HCl) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Centrifuge the homogenate to obtain the supernatant.
-
-
Thiobarbituric Acid (TBA) Reaction:
-
Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 90-100°C for a specified time (e.g., 60 minutes) to allow the formation of the MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm) using a spectrophotometer.
-
-
Quantification:
-
Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Conclusion
The histological and biochemical evidence strongly supports the protective effects of this compound against ischemia-reperfusion injury, primarily through its potent antioxidant and anti-apoptotic properties. While comparative studies with agents like erythropoietin suggest nuances in efficacy depending on the specific tissue and injury model, this compound remains a significant compound of interest for therapeutic development in conditions associated with oxidative stress. The provided experimental protocols offer a foundation for further research and validation of its protective mechanisms.
References
- 1. Neuroprotective effects of erythropoietin on neurodegenerative and ischemic brain diseases: the role of erythropoietin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses lipid peroxidation and apoptosis following focal cerebral ischemia and reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of U-74389G: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like U-74389G are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedural information for the safe disposal of this compound, a potent antioxidant also known as Methylated Tirilazad. Adherence to these guidelines is critical for minimizing risks and ensuring compliance with safety regulations.
Key Safety and Hazard Information
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes the key safety data, compiled from available safety data sheets for similar chemical compounds.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. |
| Carcinogenicity (Category 2) | Suspected of causing cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned, get medical advice/attention. Store locked up. |
| Reproductive Toxicity (Category 1B) | May damage fertility or the unborn child. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned, get medical advice/attention. Store locked up. |
| Aquatic Hazard (Acute, Category 1) | Very toxic to aquatic life. | Avoid release to the environment. Collect spillage. |
Recommended Disposal Procedure for this compound
The following step-by-step protocol is a recommended procedure for the proper disposal of this compound, based on general best practices for laboratory chemical waste management.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Carefully collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, contaminated gloves, bench paper), in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a designated sharps container for hazardous chemical waste.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Methylated Tirilazad)"
-
The specific hazards (e.g., "Toxic," "Carcinogen," "Aquatic Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1] The compound is very toxic to aquatic life and must be disposed of in an environmentally responsible manner, typically through high-temperature incineration by a specialized facility.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
